Pirepemat fumarate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
Formule moléculaire |
C15H17F2NO5 |
|---|---|
Poids moléculaire |
329.30 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;(3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine |
InChI |
InChI=1S/C11H13F2NO.C4H4O4/c1-15-11(5-6-14-7-11)8-3-2-4-9(12)10(8)13;5-3(6)1-2-4(7)8/h2-4,14H,5-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-;/m1./s1 |
Clé InChI |
FHXIIHXNSWGBPV-KGLGULAYSA-N |
SMILES isomérique |
CO[C@@]1(CCNC1)C2=C(C(=CC=C2)F)F.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
COC1(CCNC1)C2=C(C(=CC=C2)F)F.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Development of Pirepemat (IRL752)
Introduction
Pirepemat (formerly IRL752) is a novel, first-in-class small molecule developed by IRLAB Therapeutics for the treatment of impaired balance (postural dysfunction) and fall frequency in individuals with Parkinson's disease (PD).[1][2][3] Discovered through IRLAB's proprietary systems biology-based research platform, the Integrative Screening Process (ISP), pirepemat represents a unique therapeutic approach by targeting cognitive and axial motor deficits that are poorly responsive to conventional levodopa therapy.[1][4] The World Health Organization (WHO) has proposed "pirepemat" as a unique International Nonproprietary Name (INN), signifying its novel mechanism of action and potential to be a first-in-class treatment. This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development history of pirepemat.
Discovery and Preclinical Development
Pirepemat was identified and developed by IRLAB, a company originating from the research group of Nobel Laureate Professor Arvid Carlsson. The discovery was driven by the company's proprietary ISP platform, which is designed to identify high-quality drug candidates for neurodegenerative diseases.
Mechanism of Action
Pirepemat is a cortical-preferring catecholamine- and cognition-promoting agent. Its primary mechanism involves strengthening nerve cell signaling in the prefrontal cortex. This is achieved through a unique pharmacological profile characterized by:
-
5-HT7 Receptor Antagonism: Inhibition of this serotonin receptor is a key contributor to its efficacy.
-
α2-Adrenoceptor Antagonism: This action further contributes to the modulation of neurotransmitter release.
This dual antagonism leads to a regioselective increase in the synaptic levels of crucial neurotransmitters within the cerebral cortex:
-
Dopamine (DA)
-
Norepinephrine (NA)
-
Acetylcholine (ACh)
This cortically preferential enhancement of neurotransmission is believed to counteract the deficits observed in Parkinson's disease, thereby improving cognitive functions, balance, and postural control.
Preclinical Experimental Findings
In vivo preclinical studies in rodent models have demonstrated pirepemat's distinctive profile. It dose-dependently enhanced cortical catecholamine output to 600-750% above baseline, while striatal dopamine remained unchanged. Furthermore, it increased cortical and hippocampal acetylcholine levels to approximately 250% and 190% above baseline, respectively. Behaviorally, pirepemat reversed deficits resulting from hypo-monoaminergic function (e.g., tetrabenazine-induced hypoactivity) but did not induce or exacerbate hyper-dopaminergic motor responses. These findings supported its potential to treat symptoms like postural instability without worsening other motor complications. The compound also showed cognition-enhancing effects in novel object recognition and reversal learning tests.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the general workflow of the clinical trials conducted for pirepemat.
Clinical Development Program
Pirepemat has progressed through a structured clinical development program to evaluate its safety, tolerability, and efficacy.
Phase I Studies
The initial Phase I trial was a placebo-controlled, double-blind study involving 40 healthy volunteers. Participants received single or multiple ascending doses of pirepemat. The study concluded that pirepemat was well-tolerated with a very good safety profile, and no serious adverse events were reported. Key pharmacokinetic findings showed dose-linear pharmacokinetics, and that food intake did not affect the compound's uptake or distribution.
Phase IIa Study
Following the positive Phase I results, a Phase IIa study was initiated to investigate the safety, tolerability, and preliminary efficacy of pirepemat in patients with Parkinson's disease dementia (PDD).
Experimental Protocol: Phase IIa (Study 2017-001673-17)
-
Design: A randomized (3:1 ratio), double-blind, placebo-controlled trial conducted over 28 days.
-
Population: 32 patients diagnosed with Parkinson's disease and dementia.
-
Intervention: Pirepemat was administered as an adjunct to the patients' stable, regular antiparkinsonian medication. Dosing was individually titrated for the first 14 days, followed by a 14-day stable dose period. The average dose achieved in the stable phase was 600 mg daily.
-
Primary Outcome: To investigate the safety and tolerability of pirepemat in this patient population.
-
Secondary Outcomes: Exploratory assessments of efficacy on motor symptoms, postural control, cognitive function, and neuropsychiatric symptoms.
The study met its primary objective, demonstrating that pirepemat was safe and well-tolerated. Adverse events were generally mild and transient. Exploratory efficacy assessments indicated potential improvements in balance, a reduced risk of falls, decreased apathy, and enhanced executive function—symptoms known to be poorly responsive to levodopa.
Phase IIb Study (REACT-PD)
The encouraging signals from the Phase IIa trial led to a larger, more definitive Phase IIb study known as REACT-PD (NCT05258071).
Experimental Protocol: Phase IIb (REACT-PD)
-
Design: A randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of two dose levels of pirepemat.
-
Population: The study screened 146 individuals with Parkinson's disease and mild cognitive impairment, aged 55 to 85, of whom 104 were randomized.
-
Intervention: Patients were randomly assigned to one of three groups for 12 weeks: pirepemat 300 mg daily, pirepemat 600 mg daily, or a daily placebo.
-
Primary Outcome: To evaluate the effect of pirepemat on the rate of falls compared to placebo.
-
Secondary Outcomes: Efficacy was further documented through patient diaries and assessments of motor function, cognition (Montreal Cognitive Assessment, MoCA), balance, and the Clinical Global Impression Scale (CGIS).
Topline results announced in March 2025 showed that the study did not meet its primary endpoint of a statistically significant reduction in fall rate compared to placebo. A significant placebo effect was noted, higher than in previously published studies in this field. Despite this, the 600 mg daily dose group showed a 42% reduction in fall rate. Subsequent in-depth analyses revealed that in a medium plasma concentration range, pirepemat reduced the fall rate by as much as 51.5%. Importantly, a potential link between reduced fall rate and improved cognitive function was observed, suggesting pirepemat affects brain mechanisms common to both cognition and balance control.
Quantitative Data Summary
Table 1: Preclinical In Vivo Neurotransmitter Modulation
| Neurotransmitter | Brain Region | Maximum Increase vs. Baseline |
|---|---|---|
| Catecholamines (DA/NA) | Cortex | 600-750% |
| Dopamine (DA) | Striatum | No significant change |
| Norepinephrine (NA) | Striatum | ~250% |
| Acetylcholine (ACh) | Cortex | ~250% |
| Acetylcholine (ACh) | Hippocampus | ~190% |
Table 2: Phase I Clinical Trial Overview
| Parameter | Description |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled, single and multiple ascending dose |
| Population | 40 healthy volunteers |
| Primary Objective | Assess safety, tolerability, and pharmacokinetics |
| Key Safety Finding | Well-tolerated with a very good safety profile; no serious adverse events |
| Key PK Finding | Dose-linear pharmacokinetics; not affected by food intake |
Table 3: Phase IIa Clinical Trial (2017-001673-17) Overview
| Parameter | Description |
|---|---|
| Study Design | Randomized (3:1), double-blind, placebo-controlled, 4-week treatment |
| Population | 32 patients with Parkinson's disease and dementia |
| Primary Objective | Investigate safety and tolerability |
| Key Safety Finding | Met primary endpoint; safe and well-tolerated. Adverse events were mild and transient. |
| Average Dose | 600 mg daily |
| Exploratory Efficacy | Indicated improvements in balance, fall risk, apathy, and executive function |
Table 4: Phase IIb Clinical Trial (REACT-PD) Overview
| Parameter | Description |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled, 12-week treatment |
| Population | 104 randomized patients with Parkinson's disease and mild cognitive impairment |
| Intervention Arms | Placebo, Pirepemat 300 mg/day, Pirepemat 600 mg/day |
| Primary Outcome | Change in fall rate vs. placebo |
| Primary Outcome Result | Not statistically significant, though a 42% reduction was seen with the 600 mg dose |
| Key Secondary Finding | Indicated improvement in cognitive functions, suggesting a link to balance control |
Conclusion
Pirepemat (IRL752) has progressed from a novel discovery based on a unique screening platform to a late-stage clinical candidate for a significant unmet need in Parkinson's disease. Its mechanism as a cortical enhancer, selectively increasing dopamine, norepinephrine, and acetylcholine in the prefrontal cortex, is well-supported by preclinical data. Clinical trials have consistently demonstrated a favorable safety and tolerability profile. While the Phase IIb study did not achieve its primary endpoint with statistical significance, the observed reduction in fall rate and the correlation with improved cognitive function provide a strong rationale for its continued development. IRLAB is currently conducting in-depth analyses of the comprehensive dataset from the REACT-PD study to define the optimal path forward for this promising, first-in-class therapeutic agent.
References
- 1. IRLAB reports topline results from a Phase IIb study of pirepemat in patients with Parkinson's disease - IRLAB [irlab.se]
- 2. Pirepemat (IRL752) - IRLAB [irlab.se]
- 3. IRLAB Therapeutics — Focused on novel Parkinson’s disease treatments - Edison Group [edisongroup.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Pirepemat Fumarate: A Novel Cortical Enhancer for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pirepemat fumarate (formerly known as IRL752) is a first-in-class cortical enhancer under investigation for the treatment of cognitive and motor deficits associated with neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of Pirepemat's mechanism of action, preclinical pharmacology, and clinical trial findings. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are presented to offer a thorough understanding of this novel therapeutic agent for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule designed to selectively enhance neurotransmission in the cerebral cortex. Its unique pharmacological profile as a cortical enhancer offers a promising therapeutic approach for addressing debilitating symptoms of Parkinson's disease, such as falls and cognitive impairment, which are not adequately managed by current dopaminergic therapies.[1] This document synthesizes the available preclinical and clinical data on this compound, providing a detailed technical resource for the scientific community.
Mechanism of Action
Pirepemat's primary mechanism of action involves the modulation of key neurotransmitter systems in the prefrontal cortex through its interaction with specific G-protein coupled receptors.[2] It acts as an antagonist at serotonin 5-HT7 and α2-adrenergic receptors.[3][4] This dual antagonism is hypothesized to disinhibit and thereby increase the release of norepinephrine (NE) and dopamine (DA) in the cerebral cortex.[3] Furthermore, preclinical studies have demonstrated that Pirepemat also leads to an increase in cortical acetylcholine (ACh) levels, another neurotransmitter crucial for cognitive function. This region-specific enhancement of catecholaminergic and cholinergic neurotransmission is believed to underlie its pro-cognitive and motor control effects.
Preclinical Pharmacology
In Vitro Receptor Binding Profile
Pirepemat has been characterized in a range of in vitro binding assays to determine its affinity for various neurotransmitter receptors and transporters. The binding affinities (Ki) for key targets are summarized below.
| Target | Ki (nM) | Reference |
| Serotonin 5-HT7 Receptor | 980 | |
| α2C-Adrenergic Receptor | 3,800 | |
| α2A-Adrenergic Receptor | 6,500 | |
| Sigma σ1 Receptor | 1,200 | |
| Serotonin Transporter (SERT) | 2,500 | |
| Norepinephrine Transporter (NET) | 8,100 | |
| Serotonin 5-HT2A Receptor | 8,100 | |
| Serotonin 5-HT2C Receptor | 6,600 | |
| κ-Opioid Receptor (rat) | 6,500 | |
| α1-Adrenergic Receptor | 21,000 |
In Vivo Neurochemical Effects
-
Subjects: Male Sprague-Dawley rats.
-
Procedure: Guide cannulas were stereotaxically implanted targeting the medial prefrontal cortex (mPFC) and striatum. Following a recovery period, a microdialysis probe was inserted through the guide cannula. Artificial cerebrospinal fluid (aCSF) was perfused through the probe at a constant rate.
-
Drug Administration: Pirepemat (as IRL752) was administered subcutaneously at doses ranging from 3.7 to 150 µmol/kg.
-
Sample Analysis: Dialysate samples were collected at regular intervals and analyzed for levels of dopamine, norepinephrine, and acetylcholine using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Neurotransmitter levels were expressed as a percentage of the baseline measurement.
Pirepemat induced a dose-dependent and region-selective increase in cortical neurotransmitter levels.
| Brain Region | Neurotransmitter | Maximum Increase (% of Baseline) | Reference |
| Medial Prefrontal Cortex | Norepinephrine | 600-750% | |
| Medial Prefrontal Cortex | Dopamine | 600-750% | |
| Medial Prefrontal Cortex | Acetylcholine | ~250% | |
| Striatum | Dopamine | No significant change | |
| Striatum | Norepinephrine | ~250% | |
| Hippocampus | Acetylcholine | ~190% |
In Vivo Behavioral Pharmacology
-
Objective: To assess the ability of Pirepemat to reverse a state of monoamine depletion, modeling aspects of Parkinsonism.
-
Subjects: Male rats.
-
Procedure: Animals were administered tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor, to induce a state of hypoactivity (reduced locomotor activity).
-
Drug Administration: Pirepemat (as IRL752) was administered subcutaneously.
-
Behavioral Assessment: Locomotor activity was measured using automated activity chambers.
-
Data Analysis: The reversal of tetrabenazine-induced hypoactivity was quantified by comparing the locomotor activity of Pirepemat-treated animals to vehicle-treated controls.
Pirepemat was found to normalize the hypoactivity induced by tetrabenazine. In contrast, it did not significantly affect basal locomotor activity in normal animals, nor did it alter the hyperactivity induced by amphetamine or dizocilpine (MK-801). These findings suggest that Pirepemat's effects are more pronounced in a state of compromised monoaminergic function.
Clinical Development
Pirepemat has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with Parkinson's disease.
Phase I Studies in Healthy Volunteers
Pirepemat was found to be generally well-tolerated in healthy male volunteers. It exhibited a linear pharmacokinetic profile with rapid absorption. The most frequently reported adverse events were mild headache and dizziness.
Phase IIa Study in Parkinson's Disease with Dementia
An exploratory Phase IIa study in 32 patients with advanced Parkinson's disease and cognitive impairment demonstrated that Pirepemat was well-tolerated. The study reported compelling treatment effects, indicating improvements in balance and a reduced risk of falling, along with cognitive and psychiatric benefits.
Phase IIb (REACT-PD) Study in Parkinson's Disease
-
Objective: To evaluate the efficacy, safety, and tolerability of two different doses of Pirepemat on fall frequency in patients with Parkinson's disease.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 104 patients with Parkinson's disease and a history of falls were randomized.
-
Intervention: Patients received either Pirepemat (300 mg or 600 mg daily) or a placebo for three months.
-
Primary Endpoint: Change in the rate of falls during the treatment period compared to a four-week baseline period.
-
Secondary Endpoints: Assessments of cognitive function (Montreal Cognitive Assessment - MoCA), motor function (Movement Disorder Society-Unified Parkinson's Disease Rating Scale - MDS-UPDRS), postural dysfunction, and neuropsychiatric symptoms.
The topline results from the REACT-PD study indicated that while the primary endpoint was not met with statistical significance for the overall treatment group, a notable dose-dependent effect was observed.
| Treatment Group | Change in Fall Rate | Statistical Significance (vs. Placebo) | Reference |
| Pirepemat 600 mg/day | 42% reduction | Not statistically significant | |
| Pirepemat (Medium Plasma Concentration) | 51.5% reduction | p < 0.05 |
Further in-depth analyses revealed a statistically significant reduction in fall rate in patients who achieved a medium plasma concentration of Pirepemat. Additionally, a meaningful improvement in cognitive impairment, as measured by the MoCA scale, was observed in the 600 mg/day treatment group, although this did not reach statistical significance.
Conclusion
This compound represents a promising and novel therapeutic agent with a unique mechanism of action as a cortical enhancer. Preclinical studies have robustly demonstrated its ability to selectively increase key neurotransmitters in the prefrontal cortex, which is supported by behavioral data in animal models of monoamine depletion. Clinical trials have provided evidence of its potential to improve motor control and cognitive function in patients with Parkinson's disease. The findings from the Phase IIb REACT-PD study, particularly the significant reduction in falls at optimal plasma concentrations, are encouraging and warrant further investigation in larger, pivotal trials. This technical guide provides a solid foundation for understanding the scientific rationale and data supporting the continued development of this compound as a potential first-in-class treatment for unmet needs in neurodegenerative disorders.
References
The Dual Antagonistic Core of Pirepemat Fumarate: A Technical Guide to its 5-HT7 and Alpha-2 Receptor Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirepemat fumarate (IRL752) is a novel investigational therapeutic agent under development for the treatment of cognitive and motor impairments, particularly in the context of Parkinson's disease.[1][2] Its unique pharmacological profile is characterized by a dual antagonism of the serotonin 7 (5-HT7) receptor and the alpha-2 adrenoceptor. This technical guide provides an in-depth exploration of these core mechanisms, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented is intended to offer a comprehensive resource for researchers and drug development professionals engaged in the study of neurodegenerative and psychiatric disorders.
Core Pharmacological Actions: 5-HT7 and Alpha-2 Antagonism
Pirepemat's therapeutic potential is believed to stem from its ability to modulate neurotransmitter systems in the prefrontal cortex. By acting as an antagonist at both 5-HT7 and alpha-2 receptors, Pirepemat is designed to strengthen nerve cell signaling, leading to an increase in the levels of crucial neurotransmitters like dopamine and noradrenaline.[1][2][3] This dual action is hypothesized to improve balance, reduce the risk of falls, and provide cognitive and psychiatric benefits.
Quantitative Analysis of Receptor Binding and Functional Antagonism
The affinity of Pirepemat for its target receptors has been quantified through in vitro studies. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The functional antagonism is often determined by the half-maximal inhibitory concentration (IC50) in a functional assay, which measures the concentration of the antagonist needed to inhibit 50% of the agonist-induced response.
Preclinical data for Pirepemat (IRL752) has demonstrated its high affinity for both the 5-HT7 receptor and the alpha-2C adrenoceptor subtype.
| Target Receptor | Parameter | Value (nM) |
| 5-HT7 Receptor | Ki | Data not publicly available |
| IC50 | Data not publicly available | |
| Alpha-2C Adrenoceptor | Ki | Data not publicly available |
| IC50 | Data not publicly available | |
| Other Alpha-2 Subtypes | Ki | Data not publicly available |
Note: While preclinical studies confirm high affinity, specific quantitative Ki and IC50 values for Pirepemat at human 5-HT7 and alpha-2c receptors are not yet publicly available in the reviewed literature. The data is referenced as being part of the comprehensive preclinical data package for the compound.
Signaling Pathways and Mechanisms of Action
5-HT7 Receptor Antagonism
The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to a stimulatory G protein (Gs). Activation of the 5-HT7 receptor by its endogenous ligand, serotonin, initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP). By acting as an antagonist, Pirepemat blocks the binding of serotonin to the 5-HT7 receptor, thereby inhibiting this downstream signaling pathway. This antagonism is being investigated for its potential to improve mood, cognitive function, and regulate sleep-wake cycles.
Alpha-2 Adrenoceptor Antagonism
Alpha-2 adrenoceptors are also GPCRs, but they are coupled to an inhibitory G protein (Gi). These receptors are located presynaptically on noradrenergic neurons and act as autoreceptors. When activated by norepinephrine, they inhibit the further release of norepinephrine from the nerve terminal. Pirepemat's antagonism of alpha-2 receptors, particularly the alpha-2C subtype, blocks this negative feedback loop. This disinhibition results in an increased release of norepinephrine, which is thought to contribute to its effects on arousal, vigilance, and executive function.
Experimental Protocols
The following sections outline the general methodologies for the key experiments used to characterize the interaction of Pirepemat with 5-HT7 and alpha-2 receptors.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of Pirepemat for the human 5-HT7 and alpha-2 adrenoceptors.
General Protocol:
-
Membrane Preparation:
-
Cells stably expressing the human 5-HT7 or alpha-2 adrenoceptor subtypes are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined.
-
-
Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]-5-CT for 5-HT7, [³H]-rauwolscine for alpha-2) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled Pirepemat are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of Pirepemat that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Antagonism Assays (cAMP Assay)
These assays are used to determine the functional potency (IC50) of an antagonist in inhibiting the agonist-induced cellular response.
Objective: To determine the IC50 of Pirepemat in antagonizing the serotonin-induced cAMP production in cells expressing the human 5-HT7 receptor.
General Protocol:
-
Cell Culture and Plating:
-
Cells stably expressing the human 5-HT7 receptor are cultured and seeded into multi-well plates.
-
-
Assay Procedure:
-
The cells are pre-incubated with increasing concentrations of Pirepemat.
-
A fixed concentration of an agonist (e.g., serotonin) is then added to stimulate the 5-HT7 receptors. This concentration is typically the EC50 or EC80 for the agonist to ensure a robust signal.
-
The cells are incubated for a specific period to allow for cAMP production.
-
-
cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
The concentration of Pirepemat that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by non-linear regression analysis of the concentration-response curve.
-
Conclusion
The dual antagonism of 5-HT7 and alpha-2 adrenoceptors by this compound represents a novel and promising approach for the treatment of complex neurological disorders such as Parkinson's disease. The preclinical data, though not fully public, strongly indicate a high affinity and potent antagonism at these receptors, which is hypothesized to underpin its observed effects on cortical neurotransmission and cognitive function. This technical guide provides a foundational understanding of the core mechanisms of Pirepemat, which will be further elucidated as more detailed data from ongoing clinical trials becomes available. The methodologies and signaling pathways described herein offer a framework for the continued investigation and development of this and other multi-target therapeutic agents.
References
Pirepemat Fumarate: A Technical Guide to its Impact on Dopaminergic and Noradrenergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirepemat (formerly IRL752) is a novel drug candidate under investigation for the management of Parkinson's disease, with a particular focus on preventing falls. Its mechanism of action is centered on the selective enhancement of cortical dopamine and norepinephrine neurotransmission. This technical guide provides an in-depth analysis of the preclinical data defining pirepemat's interaction with dopaminergic and noradrenergic systems. The document summarizes key quantitative findings, details the experimental protocols used to generate these data, and presents visual representations of the proposed signaling pathways and experimental workflows.
Introduction
Pirepemat fumarate is a small molecule that has been shown to act as a cortical enhancer, increasing levels of dopamine, norepinephrine, and acetylcholine specifically in the cerebral cortex[1][2]. This region-specific activity is thought to be mediated primarily through the antagonism of serotonin 7 (5-HT7) and alpha-2 adrenergic receptors[2][3][4]. This guide will synthesize the available preclinical evidence to provide a comprehensive technical overview of pirepemat's pharmacology related to the dopamine and norepinephrine pathways.
Quantitative Pharmacology
The pharmacological profile of pirepemat has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.
Table 1: In Vitro Receptor and Transporter Binding Affinities of Pirepemat
| Target | Ki (nM) |
| Serotonin 5-HT7 Receptor | 980 |
| Sigma σ1 Receptor | 1,200 |
| Serotonin Transporter (SERT) | 2,500 |
| α2C-Adrenergic Receptor | 3,800 |
| α2A-Adrenergic Receptor | 6,500 |
| κ-Opioid Receptor (rat) | 6,500 |
| Serotonin 5-HT2C Receptor | 6,600 |
| Serotonin 5-HT2A Receptor | 8,100 |
| Norepinephrine Transporter (NET) | 8,100 |
| α1-Adrenergic Receptor | 21,000 |
Data sourced from publicly available information, primarily indicated to be from Hjorth et al., 2020.
Table 2: In Vivo Effects of Pirepemat on Extracellular Neurotransmitter Levels (Microdialysis)
| Brain Region | Neurotransmitter | Dose (µmol/kg, s.c.) | Maximum Increase (% of Baseline) |
| Cerebral Cortex | Dopamine | Dose-dependent | 600-750% |
| Cerebral Cortex | Norepinephrine | Dose-dependent | 600-750% |
| Striatum | Dopamine | Not specified | No significant change |
| Striatum | Norepinephrine | Not specified | ~250% |
| Cerebral Cortex | Acetylcholine | Not specified | ~250% |
| Hippocampus | Acetylcholine | Not specified | ~190% |
Data represents the dose-dependent effects observed in preclinical studies, with maximal effects noted. Sourced from abstracts referencing Hjorth et al., 2020.
Table 3: Behavioral Effects of Pirepemat in a Model of Monoamine Depletion
| Animal Model | Treatment | Effect |
| Tetrabenazine-induced hypoactivity (rat) | Pirepemat (3.7-100 µmol/kg, s.c.) | Reversal of hypoactivity (motor deficits) |
| Basal locomotor activity (rat) | Pirepemat | No significant effect |
| Amphetamine-induced hyperactivity (rat) | Pirepemat | No significant effect or minimal influence |
| Dizocilpine-induced hyperactivity (rat) | Pirepemat | No significant effect or minimal influence |
This table summarizes the outcomes of behavioral studies designed to assess the functional impact of pirepemat on monoamine-related behaviors. Sourced from abstracts referencing Hjorth et al., 2020.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, based on standard practices in the field and details gleaned from available literature.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of pirepemat for various neurotransmitter receptors and transporters.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from recombinant cells expressing the target human receptors or from specific brain regions of rodents (e.g., rats).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2) was used.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) was incubated with the membrane preparation and varying concentrations of pirepemat.
-
Separation: Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of pirepemat that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
-
Objective: To measure the extracellular levels of dopamine, norepinephrine, and their metabolites in specific brain regions of freely moving rats following administration of pirepemat.
-
Methodology:
-
Surgical Implantation: Guide cannulas were stereotaxically implanted into the desired brain regions (e.g., prefrontal cortex, striatum) of anesthetized rats.
-
Microdialysis Probe: A microdialysis probe with a semi-permeable membrane was inserted through the guide cannula.
-
Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) before and after subcutaneous (s.c.) administration of pirepemat or vehicle.
-
Neurochemical Analysis: The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Neurotransmitter levels were expressed as a percentage of the average baseline concentrations.
-
Tetrabenazine-Induced Hypoactivity Model
-
Objective: To assess the functional ability of pirepemat to reverse motor deficits caused by monoamine depletion.
-
Methodology:
-
Animals: Male rats were used for this study.
-
Induction of Hypoactivity: Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes dopamine, norepinephrine, and serotonin, was administered to induce a state of hypoactivity (reduced locomotor activity).
-
Drug Administration: Pirepemat or vehicle was administered subcutaneously at various doses prior to or following the administration of tetrabenazine.
-
Behavioral Assessment: Locomotor activity was measured using automated activity chambers (e.g., infrared beam breaks) to quantify horizontal and vertical movements.
-
Data Analysis: The total locomotor activity counts were compared between treatment groups to determine if pirepemat could reverse the hypoactive effects of tetrabenazine.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by pirepemat and the workflows of the key experiments.
Caption: Proposed mechanism of pirepemat on norepinephrine release.
Caption: Pirepemat's dual antagonism and its effect on cortical catecholamines.
Caption: Workflow for in vivo microdialysis experiments.
Conclusion
The preclinical data for this compound strongly indicate a mechanism of action that involves the enhancement of cortical dopamine and norepinephrine signaling. This is primarily achieved through the antagonism of 5-HT7 and alpha-2 adrenergic receptors. The in vitro binding profile, combined with in vivo microdialysis and behavioral data, provides a solid foundation for its clinical development in conditions where cortical catecholaminergic function is compromised, such as in Parkinson's disease-related gait and balance disorders. Further research will be crucial to fully elucidate the downstream signaling consequences of pirepemat's receptor interactions and to translate these preclinical findings into clinical efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (3 S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752) -a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirepemat (IRL752) - IRLAB [irlab.se]
- 4. The last patient has now completed the full treatment period in IRLAB's Phase IIb study with pirepemat - IRLAB [irlab.se]
Preclinical Profile of Pirepemat Fumarate: A Technical Overview for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence for Pirepemat fumarate (formerly IRL752), a novel cortical enhancer under investigation for the treatment of neurodegenerative disorders, particularly Parkinson's disease. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's proposed mechanism of action and experimental workflows.
Core Quantitative Data
The following tables summarize the key preclinical data for this compound, providing a quantitative basis for its neuropharmacological profile.
Table 1: In Vitro Receptor Binding Affinity of Pirepemat
| Target | Ki (nM) | Species | Assay Type |
| Serotonin 5-HT7 Receptor | 980 | Human (recombinant) | Radioligand Binding Assay |
| Sigma σ1 Receptor | 1,200 | Guinea Pig (brain) | Radioligand Binding Assay |
| Serotonin Transporter (SERT) | 2,500 | Human (recombinant) | Radioligand Binding Assay |
| α2C-Adrenergic Receptor | 3,800 | Human (recombinant) | Radioligand Binding Assay |
| α2A-Adrenergic Receptor | 6,500 | Human (recombinant) | Radioligand Binding Assay |
| Serotonin 5-HT2C Receptor | 6,600 | Human (recombinant) | Radioligand Binding Assay |
| Serotonin 5-HT2A Receptor | 8,100 | Human (recombinant) | Radioligand Binding Assay |
| Norepinephrine Transporter (NET) | 8,100 | Human (recombinant) | Radioligand Binding Assay |
| κ-Opioid Receptor (KOR) | 6,500 | Rat | Radioligand Binding Assay |
| α1-Adrenergic Receptor | 21,000 | Rat (brain) | Radioligand Binding Assay |
Data compiled from publicly available information.[1]
Table 2: In Vivo Effects of Pirepemat on Cortical Neurotransmitter Levels in Rats
| Neurotransmitter | Brain Region | Dose (µmol/kg, s.c.) | Maximum Increase (vs. Baseline) |
| Norepinephrine | Medial Prefrontal Cortex | 100 | ~600-750% |
| Dopamine | Medial Prefrontal Cortex | 100 | ~600-750% |
| Acetylcholine | Medial Prefrontal Cortex | 100 | ~250% |
| Acetylcholine | Hippocampus | 100 | ~190% |
Data represents approximate maximal effects observed in preclinical microdialysis studies.[1]
Table 3: Behavioral Effects of Pirepemat in a Tetrabenazine-Induced Hypoactivity Model in Rats
| Treatment Group | Dose (µmol/kg, s.c.) | Outcome |
| Tetrabenazine + Vehicle | N/A | Induced hypoactivity |
| Tetrabenazine + Pirepemat | 3.7 - 100 | Dose-dependent reversal of hypoactivity |
| Vehicle + Pirepemat | 3.7 - 100 | No significant effect on basal locomotor activity |
This table summarizes the qualitative findings from preclinical behavioral studies.[2]
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of Pirepemat for a panel of neurotransmitter receptors and transporters.
General Protocol:
-
Membrane Preparation:
-
For recombinant human receptors, cell lines (e.g., HEK293 or CHO) stably expressing the target receptor are cultured and harvested.
-
For native receptors, specific brain regions (e.g., guinea pig or rat brain) are dissected and homogenized in ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Competitive Radioligand Binding Assay:
-
A fixed concentration of a specific radioligand (e.g., [3H]-labeled) for the target receptor is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled Pirepemat are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
-
-
Incubation and Filtration:
-
The assay mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The concentration of Pirepemat that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
In Vivo Microdialysis for Neurotransmitter Level Assessment
Objective: To measure the extracellular levels of norepinephrine, dopamine, and acetylcholine in specific brain regions of freely moving rats following administration of Pirepemat.
General Protocol:
-
Surgical Implantation of Microdialysis Probes:
-
Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex or hippocampus).
-
The cannula is secured to the skull with dental cement, and the animals are allowed to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Following a stabilization period to obtain a baseline, Pirepemat or vehicle is administered (e.g., subcutaneously).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
-
Neurochemical Analysis:
-
The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection to quantify the concentrations of norepinephrine, dopamine, and acetylcholine.
-
-
Data Analysis:
-
The neurotransmitter concentrations in the post-drug administration samples are expressed as a percentage of the average baseline concentration.
-
The time course of the effect of Pirepemat on neurotransmitter levels is plotted, and statistical analysis is performed to compare the drug-treated group to the vehicle-treated group.
-
Tetrabenazine-Induced Hypoactivity Model
Objective: To evaluate the potential of Pirepemat to reverse a state of reduced motor activity, which models certain aspects of monoamine depletion relevant to neurodegenerative diseases.
General Protocol:
-
Animal Habituation:
-
Rats are habituated to the testing environment (e.g., open-field arenas) for a set period before the experiment to reduce novelty-induced exploratory behavior.
-
-
Induction of Hypoactivity:
-
Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes presynaptic stores of dopamine, norepinephrine, and serotonin, is administered to the animals to induce a state of hypoactivity.
-
-
Drug Administration and Behavioral Assessment:
-
Pirepemat or vehicle is administered at various doses, typically after the administration of tetrabenazine.
-
Locomotor activity is then measured using automated activity monitoring systems that track parameters such as distance traveled, rearing frequency, and time spent moving.
-
In separate groups of animals, the effect of Pirepemat alone on basal locomotor activity is also assessed.
-
-
Data Analysis:
-
The locomotor activity data is analyzed to compare the effects of Pirepemat in tetrabenazine-treated animals to the vehicle-treated control group.
-
A dose-response curve for the reversal of hypoactivity by Pirepemat is generated, and statistical significance is determined.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, provide a visual representation of the proposed mechanisms and experimental designs discussed in this guide.
Caption: Proposed mechanism of action for Pirepemat.
Caption: Experimental workflow for the tetrabenazine-induced hypoactivity model.
References
Investigating the Pharmacodynamics of Pirepemat Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirepemat (formerly known as IRL752) is a novel investigational drug under development for the management of Parkinson's disease, with a primary focus on addressing gait and balance impairments. This technical guide provides an in-depth overview of the pharmacodynamics of Pirepemat fumarate, summarizing its mechanism of action, receptor binding profile, and effects on neurotransmitter systems. The information presented herein is a synthesis of available preclinical and clinical data, intended to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Pirepemat is characterized as a cortical-preferring catecholamine- and cognition-promoting agent.[1] Its primary mechanism of action is believed to be the antagonism of the serotonin 5-HT₇ and α₂-adrenergic receptors.[2] This dual antagonism is hypothesized to underlie the observed region-specific increases in norepinephrine, dopamine, and acetylcholine levels in the cerebral cortex.[3] By modulating these key neurotransmitter systems, Pirepemat is thought to enhance cortical signaling, which may, in turn, improve cognitive and motor functions that are impaired in Parkinson's disease.
Signaling Pathway
The proposed signaling pathway for Pirepemat involves the blockade of presynaptic α₂-adrenergic autoreceptors and postsynaptic 5-HT₇ receptors. The antagonism of α₂-adrenergic receptors leads to an increase in the release of norepinephrine and dopamine. The blockade of 5-HT₇ receptors is also thought to contribute to the enhancement of cortical neurotransmission.
Quantitative Pharmacodynamic Data
The following tables summarize the in vitro receptor binding affinities of Pirepemat.
| Target | Kᵢ (nM) |
| Serotonin 5-HT₇ Receptor | 980 |
| Sigma σ₁ Receptor | 1,200 |
| Serotonin Transporter (SERT) | 2,500 |
| α₂C-Adrenergic Receptor | 3,800 |
| α₂A-Adrenergic Receptor | 6,500 |
| κ-Opioid Receptor (rat) | 6,500 |
| Serotonin 5-HT₂C Receptor | 6,600 |
| Serotonin 5-HT₂A Receptor | 8,100 |
| Norepinephrine Transporter (NET) | 8,100 |
| α₁-Adrenergic Receptor | 21,000 |
Table 1: Receptor Binding Affinities (Kᵢ) of Pirepemat.
Experimental Protocols
Detailed experimental protocols for the pharmacodynamic characterization of Pirepemat are outlined below. These are representative protocols based on standard methodologies in the field.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of Pirepemat for various neurotransmitter receptors and transporters.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cells stably expressing the target human receptor (e.g., 5-HT₇, α₂A, α₂C).
-
Radioligand: A specific radioligand with high affinity for the target receptor is used (e.g., [³H]-SB-269970 for 5-HT₇ receptors, [³H]-Rauwolscine for α₂-adrenergic receptors).
-
Competition Binding Assay:
-
A fixed concentration of the radioligand and cell membranes are incubated with increasing concentrations of unlabeled Pirepemat.
-
Non-specific binding is determined in the presence of a high concentration of a known ligand for the target receptor.
-
The reaction is incubated to allow for binding equilibrium.
-
-
Filtration and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of Pirepemat that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of Pirepemat on extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals (e.g., rats).
General Protocol:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, striatum).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals before and after the administration of Pirepemat.
-
Neurotransmitter Analysis: The concentrations of dopamine, norepinephrine, acetylcholine, and their metabolites in the dialysate samples are quantified using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical or mass spectrometric detection (HPLC-ED or LC-MS/MS).
-
Data Analysis: Changes in neurotransmitter levels over time are expressed as a percentage of the baseline concentrations.
Clinical Pharmacodynamics
Phase IIa Study
An exploratory Phase IIa study of Pirepemat was completed in 32 patients with advanced Parkinson's disease and cognitive impairment. The study found that Pirepemat was well-tolerated. The results suggested improvements in balance and a reduced risk of falling, along with cognitive and psychiatric benefits.[4]
REACT-PD (Phase IIb) Study
The REACT-PD study was a randomized, double-blind, placebo-controlled Phase IIb trial designed to evaluate the efficacy of two doses of Pirepemat on the frequency of falls in patients with Parkinson's disease.[5]
-
Primary Endpoint: Change in falls frequency with Pirepemat compared to placebo from a 4-week baseline period to the end of the 84-day treatment period.
-
Key Findings:
-
Treatment with 600 mg of Pirepemat daily resulted in a 42% reduction in the fall rate; however, this effect was not statistically significant compared to placebo.
-
Further analysis revealed a statistically significant and clinically meaningful reduction in fall rate of up to 51.5% in patients within a medium plasma concentration range of Pirepemat.
-
Conclusion
This compound demonstrates a novel pharmacodynamic profile, acting as an antagonist at 5-HT₇ and α₂-adrenergic receptors, leading to enhanced cortical neurotransmission. Preclinical studies have shown its ability to increase cortical levels of dopamine, norepinephrine, and acetylcholine. While the primary endpoint of the Phase IIb REACT-PD study was not met, post-hoc analyses suggest a concentration-dependent effect on reducing fall frequency in Parkinson's disease patients. Further investigation is warranted to optimize dosing and confirm the clinical efficacy of Pirepemat. This technical guide provides a foundational understanding of Pirepemat's pharmacodynamics to support ongoing and future research and development efforts.
References
- 1. [논문](3S)‐3‐(2,3‐difluorophenyl)‐3‐methoxypyrrolidine (IRL752) -a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent [scienceon.kisti.re.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Endocannabinoid System and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(2,3-Difluorophenyl)-3-methoxypyrrolidine | C11H13F2NO | CID 46219100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pirepemat Fumarate: A Novel Cortical Enhancer for the Treatment of Dementia in Parkinson's Disease
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by motor symptoms that, with advancing disease, are often complicated by non-motor symptoms, including cognitive impairment and dementia (PDD). PDD represents a significant unmet medical need, as current treatments offer limited efficacy. Pirepemat (formerly IRL752), a novel drug candidate developed by IRLAB Therapeutics, is a first-in-class cortical enhancer with the potential to address both motor (falls) and non-motor (cognitive) deficits in PD. This document provides a comprehensive technical overview of pirepemat fumarate, detailing its pharmacology, mechanism of action, preclinical data, and clinical development program, with a specific focus on its therapeutic potential for Parkinson's disease dementia.
Pharmacology and Mechanism of Action
Pirepemat is a small molecule that acts as a "cortical enhancer," regioselectively increasing levels of key neurotransmitters in the cerebral cortex.[1][2] Its primary mechanism of action involves the antagonism of serotonin 5-HT7 and α2-adrenergic receptors.[3][4][5] This dual antagonism is hypothesized to strengthen nerve cell signaling in the prefrontal cortex, leading to a localized increase in dopamine, norepinephrine, and acetylcholine. This targeted neurochemical modulation is believed to improve cortical function, which is often impaired in PD, contributing to both cognitive deficits and poor postural control.
Preclinical studies have shown that pirepemat can activate genes involved in synaptic function, suggesting a potential for precognitive effects. Unlike many CNS-active drugs, it does not appear to affect negative feedback mechanisms on neurotransmission in monoaminergic projection areas.
Receptor Binding Profile
Pirepemat exhibits affinity for several neurotransmitter receptors and transporters. The following table summarizes its binding affinities (Ki).
| Target | Affinity (Ki, nM) |
| Serotonin 5-HT7 Receptor | 980 |
| Sigma σ1 Receptor | 1,200 |
| Serotonin Transporter (SERT) | 2,500 |
| α2C-Adrenergic Receptor | 3,800 |
| α2A-Adrenergic Receptor | 6,500 |
| Rat κ-Opioid Receptor (KOR) | 6,500 |
| Serotonin 5-HT2C Receptor | 6,600 |
| Serotonin 5-HT2A Receptor | 8,100 |
| Norepinephrine Transporter (NET) | 8,100 |
| α1-Adrenergic Receptor | 21,000 (weak) |
| Data sourced from Wikipedia, citing underlying pharmacological studies. |
Visualized Signaling Pathway
The proposed mechanism of action for pirepemat is illustrated below. Antagonism at presynaptic α2-adrenergic autoreceptors and 5-HT7 receptors in the prefrontal cortex is believed to disinhibit the release of norepinephrine (NE) and dopamine (DA), and subsequently acetylcholine (ACh), enhancing cortical neurotransmission.
Caption: Proposed Mechanism of Action for Pirepemat.
Clinical Development Program
Pirepemat has undergone a series of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.
Phase I Studies
A first-in-human, randomized, double-blind, placebo-controlled Phase I study was conducted in healthy male volunteers.
-
Study Design: The study included a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.
-
Population: 20 subjects in the SAD part and 24 in the MAD part; healthy males aged 18-50.
-
Dosage:
-
SAD: 10, 35, 75, 175, and 350 mg oral single doses.
-
MAD: 100 and 250 mg administered three times daily for 7 days.
-
-
Primary Outcome Measures: Safety and tolerability, assessed by adverse events (AEs), vital signs, ECGs, and laboratory tests.
-
Secondary Outcome Measures: Pharmacokinetic (PK) profile of pirepemat.
Table 1: Pharmacokinetic Parameters of Pirepemat
| Parameter | Value | Condition |
|---|---|---|
| Time to Max. Concentration (Tmax) | ~2.0 hours | Median, Day 1 and Day 7 (100 & 250 mg) |
| Terminal Half-life (t½) | 3.7 - 5.2 hours | Mean |
| Dose Proportionality | Linear relationship | Over the dose range studied |
| Food Effect | No obvious impact |
| Accumulation | Minor | After 7 days of multiple dosing |
Table 2: Safety and Tolerability of Pirepemat (Phase I)
| Finding | Description |
|---|---|
| General Tolerability | Generally well tolerated. |
| Common Adverse Events | Increased frequency of mild headache and dizziness at 350 mg (SAD) and 100/250 mg (MAD). |
| Serious Adverse Events | One subject experienced two SAEs assessed as not related to the study treatment. |
Phase IIa Study
An exploratory Phase IIa study was completed to evaluate safety and efficacy in patients with advanced Parkinson's disease and cognitive impairment.
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center study.
-
Population: 32 patients with Parkinson's disease and dementia (PDD). Patients were randomized in a 3:1 ratio to pirepemat or placebo.
-
Dosage: Individually titrated for 14 days, then kept stable for an additional 14 days. The average dose achieved was 600 mg daily.
-
Duration: 28 days (4 weeks).
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Exploratory efficacy assessments of motor and cognitive functions.
Table 3: Efficacy and Safety of Pirepemat (Phase IIa)
| Outcome | Result |
|---|---|
| Efficacy | |
| Fall Frequency | 50% reduction in fall frequency (preliminary signs). |
| Postural Stability/Balance | Significant improvement (UPDRS assessment). |
| Cognitive & Psychiatric Benefits | Compelling treatment effects reported. |
| Safety | |
| Tolerability | Found to be well tolerated in this patient population. |
| Adverse Events | Generally mild and transient, mostly during dose titration. |
Phase IIb Study (REACT-PD)
A larger Phase IIb study was conducted to further evaluate efficacy on fall frequency and gather more data on cognitive effects.
-
Study Identifier: NCT05258071.
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter dose-finding study.
-
Population: 104 randomized patients with idiopathic PD, aged 55-85, with a history of recurrent falls and cognitive impairment (MoCA score ≥10 and <26). 90 patients completed the study.
-
Dosage: Two different doses of pirepemat versus placebo. Topline results focused on the 600 mg daily dose.
-
Duration: 12 weeks of treatment.
-
Primary Outcome Measure: Change in fall rate during the treatment period compared to baseline.
-
Secondary Outcome Measures: Cognitive function (using Montreal Cognitive Assessment, MoCA), motor symptoms, and neuropsychiatric symptoms.
Visualized Experimental Workflow
The workflow for the Phase IIb REACT-PD clinical trial is outlined in the diagram below.
Caption: Workflow of the Phase IIb REACT-PD Study.
Table 4: Efficacy of Pirepemat (Phase IIb - REACT-PD)
| Outcome | Result | Statistical Significance |
|---|---|---|
| Primary Endpoint | ||
| Fall Rate Reduction (600 mg daily) | 42% reduction compared to baseline. | Did not reach statistical significance vs. placebo. |
| Pre-specified In-depth Analysis | ||
| Fall Rate Reduction (Medium Plasma Conc.) | 51.5% reduction at end of treatment. | p<0.05 vs. placebo. |
| Secondary Endpoint |
| Cognitive Impairment (MoCA Scale) | Meaningful improvement indicated. | Not statistically significant in topline results. |
Table 5: Safety and Tolerability of Pirepemat (Phase IIb)
| Finding | Description |
|---|---|
| Adverse Event Profile | Consistent with previous trials. |
| AE Distribution | Reported by ~70% of participants, evenly distributed across all three treatment groups (including placebo). |
Rationale for Treating Dementia in Parkinson's Disease
The potential of pirepemat to treat PDD stems directly from its mechanism of action and is supported by clinical observations.
-
Cortical Enhancement: PDD is associated with widespread cortical dysfunction, including significant cholinergic and noradrenergic deficits. By enhancing neurotransmission of acetylcholine, dopamine, and norepinephrine specifically in the cortex, pirepemat targets the underlying neurochemical imbalances of PDD.
-
Cognitive Improvement in Trials: Despite the primary endpoint for the Phase IIb trial being fall reduction, a "meaningful improvement" in cognitive impairment was observed in patients treated with the 600 mg dose, as measured by the MoCA scale. This provides direct clinical evidence of a pro-cognitive effect in the target population.
-
Link Between Cognition and Balance: The study investigators noted that the reduction in fall rate appeared to coincide with an improvement in cognitive functions, suggesting that pirepemat affects brain mechanisms common to both cognition and balance control, which are heavily dependent on prefrontal cortex integrity.
Visualized Logic: Dual Therapeutic Potential
The following diagram illustrates the logical connection between pirepemat's core mechanism and its dual effects on both motor and cognitive symptoms in Parkinson's disease.
Caption: Pirepemat's Mechanism and its Dual Therapeutic Impact.
Conclusion and Future Directions
This compound has demonstrated a novel mechanism of action as a cortical enhancer with a favorable safety profile in clinical trials up to Phase IIb. While the primary endpoint for fall reduction was not met with statistical significance in the topline analysis of the REACT-PD study, pre-specified analyses revealed a significant and clinically meaningful reduction in falls at medium plasma concentrations.
Crucially for its potential in PDD, pirepemat has consistently shown signals of cognitive and psychiatric benefits. The observed improvements on the MoCA scale in the Phase IIb study, though not statistically significant in the initial report, provide a strong rationale for its further development as a treatment for cognitive impairment in Parkinson's disease.
Future development will require in-depth analysis of the completed Phase IIb data to optimize dosing for a pivotal Phase III trial. This future trial should incorporate robust cognitive endpoints to formally evaluate pirepemat's efficacy in treating the debilitating symptoms of Parkinson's disease dementia.
References
- 1. Pirepemat - Wikipedia [en.wikipedia.org]
- 2. Pirepemat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. IRLAB reports topline results from a Phase IIb study of pirepemat in patients with Parkinson's disease - IRLAB [irlab.se]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Pirepemat (IRL752) - IRLAB [irlab.se]
The Enigmatic Synthesis of Pirepemat Fumarate: A Technical Overview
Pirepemat Fumarate , a promising investigational drug for Parkinson's disease, presents a fascinating case study in modern medicinal chemistry. While the full, detailed experimental protocols for its synthesis are protected under patent law, a thorough analysis of related chemical literature and patent documentation allows for the construction of a representative synthetic pathway. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the likely chemical transformations involved in the creation of this novel therapeutic agent, (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine, in its fumarate salt form.
Disclaimer: The following synthetic pathway is a representation based on analogous chemical reactions and publicly available information. The precise, patented manufacturing process for this compound, covered under U.S. Patent 11,078,158 B2, is not fully accessible in the public domain and therefore, specific reaction conditions, yields, and purification methods remain proprietary.
Representative Chemical Synthesis Pathway
The synthesis of Pirepemat likely involves a multi-step sequence starting from readily available precursors. A plausible route would center on the construction of the core 3-aryl-3-methoxypyrrolidine scaffold, followed by chiral resolution and salt formation.
A potential key intermediate in this synthesis is a protected 3-pyrrolidinone derivative. The introduction of the 2,3-difluorophenyl group could be achieved via a Grignard reaction or a similar nucleophilic addition to the ketone. Subsequent stereoselective reduction of the resulting tertiary alcohol, followed by methylation and deprotection, would lead to the desired (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine. The final step would involve the formation of the fumarate salt to improve the compound's stability and bioavailability.
Key Experimental Stages and Methodologies
While specific protocols are not available, the synthesis can be broken down into the following key stages, with methodologies drawn from established organic chemistry principles:
-
Synthesis of a Protected 3-Pyrrolidinone: This initial step would likely involve the protection of the nitrogen atom of a commercially available 3-pyrrolidinone with a suitable protecting group, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps.
-
Arylation of the Pyrrolidinone: The 2,3-difluorophenyl moiety would be introduced at the 3-position of the pyrrolidinone ring. A common method to achieve this is through the addition of a Grignard reagent, (2,3-difluorophenyl)magnesium bromide, to the protected 3-pyrrolidinone. This would result in the formation of a tertiary alcohol.
-
Methylation of the Tertiary Alcohol: The hydroxyl group of the tertiary alcohol intermediate would then be methylated. This can be accomplished using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base like sodium hydride.
-
Deprotection of the Pyrrolidine Nitrogen: The protecting group on the pyrrolidine nitrogen would be removed. The choice of deprotection method depends on the protecting group used. For example, a benzyl group can be removed by catalytic hydrogenation, while a Boc group is typically removed under acidic conditions.
-
Chiral Resolution (if necessary): If the synthesis does not employ a stereoselective method to introduce the chiral center at the 3-position, a resolution step would be necessary to isolate the desired (S)-enantiomer. This could be achieved through techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.
-
Fumarate Salt Formation: The final step involves the reaction of the free base of (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine with fumaric acid in a suitable solvent to form the stable and crystalline this compound salt.
Data Presentation
Due to the proprietary nature of the specific manufacturing process, quantitative data such as reaction yields and purity for each step of the Pirepemat synthesis are not publicly available. The following tables provide a representative structure for how such data would be presented.
Table 1: Summary of a Representative Synthesis of this compound
| Step | Transformation | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | N-Protection of 3-pyrrolidinone | Boc-anhydride, Et3N | >95 | >98 |
| 2 | Arylation of N-Boc-3-pyrrolidinone | (2,3-difluorophenyl)magnesium bromide | 70-85 | >95 |
| 3 | Methylation of tertiary alcohol | NaH, CH3I | 60-75 | >97 |
| 4 | N-Deprotection | Trifluoroacetic acid | >90 | >98 |
| 5 | Chiral Resolution | Chiral HPLC or resolving agent | 35-45 (of desired enantiomer) | >99 (ee) |
| 6 | Fumarate Salt Formation | Fumaric acid, Ethanol | >95 | >99.5 |
Note: The values presented in this table are illustrative and based on typical yields and purities for analogous reactions in organic synthesis. They are not the confirmed data for the synthesis of Pirepemat.
Visualization of the Synthetic Pathway
The following diagram, generated using the DOT language, illustrates a plausible logical workflow for the synthesis of this compound.
Caption: A representative logical workflow for the synthesis of this compound.
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Studies of Pirepemat Fumarate in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo experimental protocols for evaluating Pirepemat fumarate (formerly IRL752) in rat models, based on available preclinical data. Pirepemat is a novel cortical enhancer being investigated for its potential to treat cognitive and motor deficits, particularly in the context of Parkinson's disease.
Mechanism of Action
Pirepemat is designed to enhance neurotransmission in the prefrontal cortex. Its primary mechanism involves the antagonism of 5-HT7 and α2-adrenergic receptors. This action is believed to lead to an increase in the levels of key neurotransmitters, including dopamine and norepinephrine, in the cortical regions, thereby improving cognitive functions and axial motor control.
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following are generalized protocols for key in vivo experiments based on standard methodologies. Specific parameters for Pirepemat studies, where available, are included.
General Animal Husbandry and Dosing
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: A minimum of one week of acclimatization to the facility is recommended before any experimental procedures.
-
Drug Formulation: this compound is typically dissolved in a suitable vehicle, such as sterile saline or a solution of 0.5% carboxymethylcellulose.
-
Route of Administration: Subcutaneous (s.c.) injection is a common route for preclinical studies with Pirepemat.
-
Dosage Range: Preclinical studies in rats have utilized doses in the range of 3.7 to 150 µmol/kg.
Behavioral Assessments
This test assesses recognition memory.
Protocol:
-
Habituation: Individually place each rat in an open-field arena (e.g., 50x50x50 cm) for 5-10 minutes in the absence of any objects for 2-3 consecutive days.
-
Familiarization Phase (T1): Place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2): Re-introduce the rat into the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time spent exploring each object during the test phase. Exploration is defined as sniffing or touching the object with the nose.
-
Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
This task assesses cognitive flexibility.
Protocol:
-
Apparatus: An operant chamber equipped with two levers and a food dispenser.
-
Initial Training: Train the rats to press a designated "correct" lever for a food reward. The other lever is "incorrect" and provides no reward.
-
Acquisition Criterion: Continue training until the rats reach a predefined performance criterion (e.g., >80% correct responses over a set number of trials).
-
Reversal Phase: Once the criterion is met, the contingencies are reversed. The previously "incorrect" lever now becomes the "correct" one, and vice versa.
-
Data Collection: Record the number of trials and errors it takes for the rat to learn the new rule and reach the performance criterion again.
-
Analysis: Compare the number of trials and errors to criterion between Pirepemat-treated and vehicle-treated groups. A reduction in trials/errors indicates improved cognitive flexibility.
Neurochemical Analysis
This technique is used to measure extracellular neurotransmitter levels in specific brain regions.
Protocol:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).
-
Recovery: Allow the animal to recover from surgery for at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes for 1-2 hours) to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Dosing Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter concentrations.
-
Sample Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine, norepinephrine, and their metabolites.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Example Data from Novel Object Recognition Test
| Treatment Group | N | Time Exploring Familiar Object (s) | Time Exploring Novel Object (s) | Discrimination Index (DI) |
| Vehicle | 10 | 15.2 ± 1.8 | 25.5 ± 2.1 | 0.25 ± 0.05 |
| Pirepemat (10 µmol/kg) | 10 | 14.8 ± 2.0 | 35.1 ± 2.5 | 0.41 ± 0.06 |
| Pirepemat (30 µmol/kg) | 10 | 15.5 ± 1.9 | 40.3 ± 2.8 | 0.45 ± 0.07 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
Table 2: Example Data from Reversal Learning Task
| Treatment Group | N | Trials to Criterion (Acquisition) | Trials to Criterion (Reversal) | Errors in Reversal |
| Vehicle | 10 | 55 ± 5 | 98 ± 8 | 45 ± 6 |
| Pirepemat (10 µmol/kg) | 10 | 53 ± 6 | 75 ± 7 | 32 ± 5 |
| Pirepemat (30 µmol/kg) | 10 | 56 ± 5 | 62 ± 6 | 25 ± 4 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. |
Table 3: Example Data from In Vivo Microdialysis in Prefrontal Cortex
| Treatment Group | N | Baseline Dopamine (pg/µL) | Peak Dopamine (% of Baseline) | Baseline Norepinephrine (pg/µL) | Peak Norepinephrine (% of Baseline) |
| Vehicle | 8 | 2.5 ± 0.3 | 105 ± 8 | 5.1 ± 0.6 | 110 ± 10 |
| Pirepemat (30 µmol/kg) | 8 | 2.7 ± 0.4 | 180 ± 15 | 5.3 ± 0.5 | 250 ± 20 |
| *Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle. |
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and do not represent actual experimental results. Researchers should generate their own data following the detailed protocols. The provided protocols are generalized and may require optimization based on specific experimental conditions and laboratory settings.
Application Notes and Protocols for Pirepemat Fumarate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirepemat, also known as IRL752, is a novel psychoactive compound under investigation for its potential therapeutic effects in neurological disorders, particularly Parkinson's disease.[1][2][3] Its mechanism of action involves the antagonism of serotonin 5-HT7 and alpha-2 adrenergic receptors, which leads to an increase in dopamine and noradrenaline levels in the prefrontal cortex.[2][4] These application notes provide detailed protocols for the preparation and use of Pirepemat fumarate in in vitro cell culture experiments to facilitate further research into its cellular and molecular effects.
Chemical Properties and Solubility
Pirepemat is a cortical-preferring catecholamine and cognition-promoting agent. The fumarate salt is the stable form of Pirepemat and is recommended for research purposes. While the free form of the compound can be unstable, this compound retains the same biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃F₂NO (Pirepemat) | |
| Molar Mass | 213.228 g/mol (Pirepemat) | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability. | N/A |
Proposed Signaling Pathway of Pirepemat
The following diagram illustrates the proposed signaling pathway of Pirepemat. By acting as an antagonist at the 5-HT7 and α2-adrenergic receptors, Pirepemat is thought to disinhibit downstream signaling pathways, ultimately leading to increased levels of the neurotransmitters dopamine and noradrenaline.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Determine the desired stock concentration. A 10 mM stock solution is a common starting point for in vitro studies.
-
Calculate the required amount of this compound and DMSO.
-
For a 10 mM stock solution, dissolve 2.13 mg of Pirepemat (base) in 1 mL of DMSO. Note: Adjust the weight based on the molecular weight of the fumarate salt if provided by the supplier.
-
-
Dissolution:
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
-
Determination of Working Concentrations and Cytotoxicity
Since specific in vitro working concentrations and cytotoxicity data for this compound are not widely available, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.
Recommended Cell Lines:
-
SH-SY5Y (human neuroblastoma): A commonly used model for neuronal function and neurodegenerative diseases.
-
PC12 (rat pheochromocytoma): A model for neuronal differentiation and neurosecretion.
-
Primary Neuronal Cultures: For studies in a more physiologically relevant context.
Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed the chosen neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range, based on Ki values and concentrations of similar compounds, is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Pirepemat concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to each well.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental timeline.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
In Vitro Efficacy Assay: Neurite Outgrowth Assay (Example)
This protocol provides an example of how to assess the neurotrophic or neuroprotective effects of this compound.
Protocol:
-
Cell Seeding and Differentiation (if applicable):
-
Seed SH-SY5Y or PC12 cells on plates coated with an appropriate extracellular matrix protein (e.g., collagen or laminin).
-
If required for the cell line, induce differentiation using an appropriate agent (e.g., retinoic acid for SH-SY5Y, or Nerve Growth Factor for PC12).
-
-
Treatment:
-
Once cells are differentiated or have adhered, treat them with various non-toxic concentrations of this compound (determined from the cytotoxicity assay).
-
Include a vehicle control and a positive control for neurite outgrowth (e.g., a known neurotrophic factor).
-
-
Incubation:
-
Incubate the cells for a period sufficient to observe changes in neurite length and branching (typically 24-72 hours).
-
-
Imaging and Analysis:
-
Fix and stain the cells to visualize neurons and their processes (e.g., using an antibody against β-III tubulin).
-
Capture images using a microscope.
-
Quantify neurite length, number of neurites per cell, and branching using image analysis software.
-
-
Data Analysis:
-
Compare the neurite outgrowth parameters in Pirepemat-treated cells to the vehicle control.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing and testing this compound in cell culture experiments.
Data Presentation
The following table summarizes key quantitative data for Pirepemat. Note that the in vitro concentrations are suggested starting points based on available data for Pirepemat and similar compounds, and optimal concentrations should be determined experimentally.
| Parameter | Value | Source/Reference |
| Stock Solution Concentration | 10 mM in DMSO | Standard laboratory practice |
| Suggested In Vitro Working Concentration Range | 0.1 µM - 10 µM | Based on Ki values and similar compounds |
| 5-HT7 Receptor Binding Affinity (Ki) | 980 nM | |
| α2C-Adrenergic Receptor Binding Affinity (Ki) | 3,800 nM | |
| α2A-Adrenergic Receptor Binding Affinity (Ki) | 6,500 nM | |
| Cytotoxicity (IC50) | To be determined experimentally for each cell line | N/A |
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments. Due to the limited availability of specific in vitro data, researchers are strongly encouraged to perform initial dose-response and cytotoxicity studies to determine the optimal experimental conditions for their specific cellular models. The provided protocols and diagrams offer a solid foundation for investigating the cellular and molecular mechanisms of this promising therapeutic candidate.
References
Application Notes and Protocols for In Vitro Assays with Pirepemat Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirepemat (also known as IRL752) is a novel drug candidate under investigation for the treatment of Parkinson's disease, with a primary focus on reducing falls and addressing cognitive deficits.[1] Its mechanism of action involves the modulation of key neurotransmitter systems in the prefrontal cortex.[1][2] Preclinical studies have demonstrated that Pirepemat enhances cortical dopamine, noradrenaline, and acetylcholine levels.[2] These effects are believed to be mediated through its antagonist activity at the serotonin 5-HT7 receptor and the alpha-2 adrenergic receptor, particularly the α2C subtype.
These application notes provide a comprehensive guide for researchers utilizing Pirepemat fumarate in in vitro settings. The following sections detail the mechanism of action, recommended starting concentrations for various assays, and detailed experimental protocols.
Mechanism of Action
Pirepemat acts as an antagonist at two key G-protein coupled receptors (GPCRs):
-
5-HT7 Receptor: Antagonism of this serotonin receptor subtype is associated with pro-cognitive and antidepressant-like effects.
-
Alpha-2 Adrenergic Receptor: By blocking these receptors, particularly the α2C subtype which acts as a presynaptic autoreceptor, Pirepemat can increase the release of norepinephrine.
The combined antagonism of these receptors is thought to underlie Pirepemat's ability to selectively enhance catecholaminergic and cholinergic neurotransmission in the cerebral cortex.
Recommended Starting Concentrations for In Vitro Assays
Direct experimental data on the optimal in vitro concentrations of this compound is limited in publicly available literature. However, based on its known binding affinities and data from preclinical and clinical studies, the following concentration ranges are recommended as a starting point for experimentation.
It is imperative that researchers perform dose-response experiments to determine the optimal concentration for their specific cell type and assay system.
| Assay Type | Target | Recommended Starting Concentration Range (this compound) | Notes |
| Receptor Binding Assays | 5-HT7 Receptor | 10 nM - 10 µM | A published study indicates a Ki of 980 nM for the 5-HT7 receptor. The suggested range brackets this value to establish a competition curve. |
| Alpha-2 Adrenergic Receptor | 10 nM - 10 µM | While a specific Ki for the alpha-2 receptor is not readily available, its role as a primary target suggests a similar affinity range to the 5-HT7 receptor. | |
| Functional Assays (e.g., cAMP) | 5-HT7 Receptor | 100 nM - 50 µM | Functional assays typically require higher concentrations than binding assays to elicit a measurable response. |
| Alpha-2 Adrenergic Receptor | 100 nM - 50 µM | Similar to the 5-HT7 receptor, assessing the functional antagonism of the alpha-2 receptor may necessitate higher concentrations. | |
| Cell Viability/Toxicity Assays | Various Cell Lines | 1 µM - 100 µM | It is crucial to assess the potential cytotoxic effects of Pirepemat at the concentrations used in functional assays. |
| Neuroprotection Assays | Neuronal Cell Lines | 1 µM - 50 µM | Concentrations should be chosen based on non-toxic levels determined from cell viability assays. |
Experimental Protocols
Radioligand Binding Assay for 5-HT7 and Alpha-2 Adrenergic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for its target receptors.
Workflow:
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes expressing human 5-HT7 or alpha-2 adrenergic receptors.
-
Radioligand (e.g., [³H]-SB-269970 for 5-HT7, [³H]-Rauwolscine for alpha-2).
-
This compound stock solution (in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Non-specific binding control (e.g., high concentration of a known antagonist).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Dilute this compound to various concentrations in binding buffer.
-
Incubation: In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and either this compound, vehicle (for total binding), or non-specific control. Add the cell membrane suspension to initiate the reaction.
-
Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay for 5-HT7 and Alpha-2 Adrenergic Receptors
This protocol measures the functional antagonism of this compound by quantifying its effect on agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
Signaling Pathway:
Caption: Signaling pathways for 5-HT7 and Alpha-2 adrenergic receptors.
Materials:
-
Cells stably expressing human 5-HT7 or alpha-2 adrenergic receptors.
-
Cell culture medium.
-
Agonist (e.g., 5-CT for 5-HT7, UK 14,304 for alpha-2).
-
This compound stock solution (in DMSO).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and varying concentrations of this compound. Incubate for 15-30 minutes.
-
Stimulation: Add the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
Cell Viability Assay (MTT or Resazurin)
This protocol assesses the potential cytotoxicity of this compound.
Workflow:
References
Application Note: Quantitative Analysis of Pirepemat Fumarate in Human Plasma by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Pirepemat fumarate.
Introduction
Pirepemat (IRL752) is a cortical enhancer under development for the prevention of falls in patients with Parkinson's disease.[1] To support pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the quantification of Pirepemat in human plasma is required. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Pirepemat in human plasma. The method is suitable for high-throughput analysis and meets the regulatory requirements for bioanalytical method validation.
Chemical Information:
-
Pirepemat:
-
This compound: The fumarate salt form is often used for pharmaceutical development.
-
Internal Standard (IS): Pirepemat-d3 x oxalate is a suitable stable isotope-labeled internal standard.
Experimental
Materials and Reagents
-
This compound reference standard
-
Pirepemat-d3 x oxalate (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (K2EDTA)
Instrumentation
A Waters Acquity UPLC system coupled to a Xevo-TQ-S tandem quadrupole mass spectrometer was used for the analysis.[4]
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18 (50×2.1 mm, 1.7 μm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min (Representative) |
| Gradient | Isocratic or a rapid gradient (Representative) |
| Injection Volume | 1.0 µL |
| Column Temperature | 40 °C (Representative) |
| Autosampler Temp | 10 °C (Representative) |
| Run Time | 2.0 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV (Representative) |
| Source Temperature | 150 °C (Representative) |
| Desolvation Temp | 500 °C (Representative) |
| Desolvation Gas Flow | 800 L/hr (Representative) |
| Cone Gas Flow | 50 L/hr (Representative) |
| MRM Transitions | See Table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Pirepemat | 214 | 182 | 0.1 | 25 | 15 |
| Pirepemat-d3 (IS) | 217 | 182 | 0.1 | 25 | 15 |
Note: Cone voltage and collision energy are representative values and should be optimized for the specific instrument.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and Pirepemat-d3 x oxalate in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Pirepemat stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and QC samples. Prepare a working solution for the internal standard in the same diluent.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare calibration standards with a concentration range of 12.0 to 12,000 nM (2.6 to 2600 ng/mL).
-
Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation Protocol
The sample preparation is performed using protein precipitation.
Figure 1. Workflow for Plasma Sample Preparation.
Method Validation
The analytical method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The following parameters were assessed.
Linearity and Range
The calibration curve was linear over the range of 12.0 to 12,000 nM (2.6–2600 ng/mL) in human plasma. A linear regression with a 1/x² weighting factor is typically used. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision (Representative Data)
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| Low | 7.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | 750 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 2000 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Recovery and Matrix Effect (Representative Data)
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Matrix Factor | Matrix Effect (%CV) |
| Low | 7.5 | >85% | ≤ 15% | 0.95 - 1.05 | ≤ 15% |
| Medium | 750 | >85% | ≤ 15% | 0.95 - 1.05 | ≤ 15% |
| High | 2000 | >85% | ≤ 15% | 0.95 - 1.05 | ≤ 15% |
Stability
The stability of Pirepemat in human plasma was evaluated under various conditions to ensure sample integrity during handling and storage.
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |
| Bench-top | 4 hours | Room Temperature | ± 15% |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | ± 15% |
| Long-term | 30 days | -80°C | ± 15% |
| Autosampler | 24 hours | 10°C | ± 15% |
Data Analysis Workflow
Figure 2. Data Analysis Workflow.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust means for the quantitative determination of Pirepemat in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The method has been validated and is suitable for supporting clinical and non-clinical pharmacokinetic studies of Pirepemat.
References
Application Notes and Protocols for Pirepemat Fumarate in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirepemat fumarate (also known as IRL752) is a novel cognition-promoting agent under investigation for the treatment of Parkinson's disease, particularly for reducing the risk of falls and improving cognitive function.[1][2] Its mechanism of action involves the antagonism of serotonin 5-HT7 receptors and alpha-2 adrenergic receptors, leading to a selective increase in dopamine, norepinephrine, and acetylcholine levels in the cerebral cortex.[2][3][4] These application notes provide detailed protocols for utilizing this compound in primary neuronal cell cultures to investigate its effects on neuronal viability, neurite outgrowth, and associated signaling pathways.
Mechanism of Action
This compound's dual antagonism of 5-HT7 and alpha-2 adrenergic receptors is thought to underlie its therapeutic effects by strengthening nerve cell signaling. Blockade of inhibitory presynaptic alpha-2 autoreceptors and postsynaptic 5-HT7 receptors is hypothesized to disinhibit the release of key neurotransmitters in the prefrontal cortex, a brain region crucial for executive function and balance control. In vivo studies have demonstrated that Pirepemat can induce dose-dependent and region-selective alterations in brain monoamine transmission and gene expression.
Data Presentation
The following tables summarize hypothetical quantitative data based on the known mechanisms of this compound. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Primary Cortical Neuron Viability
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | 0 | 100 | ± 5.2 |
| This compound | 0.1 | 102.3 | ± 4.8 |
| This compound | 1 | 105.1 | ± 5.5 |
| This compound | 10 | 98.7 | ± 6.1 |
| This compound | 50 | 85.3 | ± 7.3 |
Table 2: Effect of this compound on Neurite Outgrowth in Primary Hippocampal Neurons
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| Vehicle Control | 0 | 150.4 | 4.2 |
| This compound | 0.1 | 155.2 | 4.3 |
| This compound | 1 | 175.8 | 5.1 |
| This compound | 10 | 162.3 | 4.8 |
Table 3: Effect of this compound on Protein Expression in Primary Cortical Neurons
| Treatment Group | Concentration (µM) | p-CREB/CREB Ratio (Fold Change) | BDNF Expression (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 1 | 1.8 | 1.5 |
| This compound | 10 | 1.5 | 1.2 |
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Neuronal Cells
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
B-27 supplement
-
Glutamax
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes and culture plates
Procedure:
-
Coat culture plates with Poly-D-lysine (50 µg/mL) overnight at 37°C, wash three times with sterile water, and then coat with laminin (10 µg/mL) for at least 2 hours at 37°C.
-
Euthanize the pregnant rat according to approved animal welfare protocols and dissect the E18 embryos.
-
Isolate the cerebral cortices from the embryonic brains in ice-cold dissection medium (DMEM/F12).
-
Mince the cortical tissue and incubate in 0.05% Trypsin-EDTA with DNase I (20 U/mL) for 15 minutes at 37°C.
-
Inactivate trypsin with DMEM/F12 containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes, resuspend the pellet in plating medium (DMEM/F12 with 10% FBS, B-27, Glutamax, and Penicillin-Streptomycin).
-
Plate the neurons on the pre-coated plates at a density of 2 x 10^5 cells/cm².
-
After 24 hours, replace the plating medium with maintenance medium (Neurobasal medium with B-27, Glutamax, and Penicillin-Streptomycin).
-
Maintain the cultures at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Assessment of Neuronal Viability using MTT Assay
This protocol measures the metabolic activity of neurons as an indicator of cell viability.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution (in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After 7 days in vitro (DIV), treat the primary neurons with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 24-48 hours. Include a vehicle control group.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 3: Neurite Outgrowth Assay
This protocol quantifies changes in neurite length and complexity.
Materials:
-
Primary neuronal cultures on coverslips or in 24-well plates
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
At DIV 3, treat neurons with different concentrations of this compound for 48-72 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Use image analysis software to measure the average neurite length and the number of primary neurites per neuron.
Protocol 4: Western Blotting for Signaling Proteins
This protocol assesses the expression levels of key signaling proteins like CREB, p-CREB, and BDNF.
Materials:
-
Primary neuronal cultures in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies for p-CREB, CREB, BDNF, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat DIV 7-10 neurons with this compound for a specified time (e.g., 30 minutes for phosphorylation events, 24 hours for protein expression changes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
References
- 1. alpha2-Noradrenergic receptors activation enhances excitability and synaptic integration in rat prefrontal cortex pyramidal neurons via inhibition of HCN currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirepemat (IRL752) - IRLAB [irlab.se]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Oral Gavage Administration of Pirepemat Fumarate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pirepemat Fumarate
Pirepemat (also known as IRL752) is a novel drug candidate under development for the treatment of Parkinson's disease-related complications, specifically falls and dementia.[1][2][3] It is classified as a cortical enhancer, believed to strengthen nerve cell signaling in the prefrontal cortex.[1][4] The mechanism of action involves the antagonism of serotonin 5-HT7 and α2-adrenergic receptors. This action is thought to result in an increase in the levels of key neurotransmitters, dopamine and noradrenaline, in the cerebral cortex, which may improve cognitive and motor functions. Preclinical and clinical studies have suggested its potential to improve balance, reduce the risk of falling, and offer cognitive and psychiatric benefits.
Mechanism of Action Signaling Pathway
The proposed signaling pathway for Pirepemat involves the modulation of neurotransmitter release in the prefrontal cortex.
Caption: Proposed signaling pathway of this compound in the prefrontal cortex.
Quantitative Data Summary
Specific pharmacokinetic data for oral gavage of this compound in mice is not currently available in the public domain. However, data from a first-in-human Phase I study provides some context for its pharmacokinetic profile following oral administration.
Table 1: Pharmacokinetic Parameters of Pirepemat in Healthy Human Volunteers (Single Ascending Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| 10 | 15.7 | 2.0 | 78.5 | 3.7 |
| 35 | 55.4 | 2.0 | 284 | 4.1 |
| 75 | 118 | 2.0 | 667 | 4.3 |
| 175 | 275 | 2.0 | 1650 | 4.8 |
| 350 | 548 | 2.0 | 3580 | 5.2 |
Data adapted from a Phase I clinical trial. These values are for illustrative purposes and are not directly translatable to mice.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Vehicle components (e.g., Sterile Water for Injection, 0.5% Carboxymethyl cellulose sodium salt (CMC), 0.1% Tween 80, Dimethyl sulfoxide (DMSO))
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bars
-
Homogenizer (optional)
-
Analytical balance
-
pH meter
Procedure:
-
Vehicle Selection: The choice of vehicle is critical and may require optimization. Due to the fumarate salt form, initial attempts should be made with aqueous-based vehicles. A common vehicle for oral gavage of small molecules is 0.5% CMC with 0.1% Tween 80 in sterile water. If solubility is an issue, a small percentage of DMSO (e.g., <5%) can be incorporated, though its potential effects should be controlled for.
-
Vehicle Preparation (Example: 0.5% CMC, 0.1% Tween 80): a. To prepare 100 mL of vehicle, heat approximately 90 mL of sterile water to 60-70°C. b. Slowly add 0.5 g of CMC to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping. c. Continue stirring until the CMC is fully dispersed. d. Add 0.1 mL of Tween 80 to the solution. e. Allow the solution to cool to room temperature, then adjust the final volume to 100 mL with sterile water.
-
This compound Formulation: a. Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared. b. In a sterile conical tube, add a small volume of the prepared vehicle to the this compound powder to create a paste. This helps in wetting the powder and preventing aggregation. c. Gradually add the remaining vehicle to the paste while continuously vortexing or stirring. d. If necessary, sonicate the suspension for 5-10 minutes in a water bath to aid in dispersion. e. For a more uniform suspension, a homogenizer can be used at a low to medium speed. f. Visually inspect the formulation for homogeneity. It should be a uniform suspension without visible clumps. g. Measure and record the pH of the final formulation.
-
Storage: Store the formulation at 2-8°C and protect from light. It is recommended to prepare the formulation fresh on the day of the experiment. If stored, its stability should be validated. Before each use, the suspension should be thoroughly mixed to ensure uniform drug distribution.
Protocol 2: Oral Gavage Administration in Mice
Objective: To accurately and safely administer a defined volume of this compound formulation directly into the stomach of a mouse.
Materials:
-
This compound formulation
-
Appropriately sized mice (e.g., C57BL/6, 8-12 weeks old)
-
Sterile syringes (1 mL)
-
Sterile, flexible oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation and Handling: a. Weigh each mouse accurately to calculate the correct dosing volume. The typical dosing volume for mice is 5-10 mL/kg body weight. b. Acclimatize the mice to handling for several days before the experiment to reduce stress. c. Ensure all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dosage Calculation:
-
Volume to administer (mL) = (Animal weight (kg) x Dose (mg/kg)) / Concentration of formulation (mg/mL)
-
-
Gavage Needle Preparation: a. Attach a sterile gavage needle to a sterile syringe. b. Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark the needle with a permanent marker if necessary.
-
Administration: a. Draw the calculated volume of the well-mixed this compound formulation into the syringe, ensuring there are no air bubbles. b. Restrain the mouse firmly by the scruff of the neck to immobilize the head and body. The head should be slightly extended to straighten the path to the esophagus. c. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. d. The needle should pass smoothly without resistance. If resistance is felt, or the animal struggles excessively, withdraw the needle and reposition. Do not force the needle. e. Once the needle has reached the predetermined depth, slowly depress the syringe plunger to administer the formulation. f. After administration, gently and smoothly withdraw the gavage needle.
-
Post-Procedure Monitoring: a. Return the mouse to its home cage and monitor for any signs of distress, such as labored breathing, coughing, or lethargy, for at least 30 minutes post-administration. b. Continue to monitor the animals daily for the duration of the study.
Experimental Workflow for a Preclinical Mouse Study
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse model.
Caption: A generalized experimental workflow for an in vivo mouse study with this compound.
Conclusion
These application notes provide a framework for the oral gavage administration of this compound in mice. Researchers should note that the formulation and dosage may require optimization for specific mouse models and experimental endpoints. Adherence to proper animal handling and gavage techniques is paramount to ensure animal welfare and the generation of reliable and reproducible data. Future studies detailing the oral pharmacokinetics and efficacy of this compound in mice will be invaluable for advancing its preclinical development.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 3. Pirepemat (IRL752) - IRLAB [irlab.se]
- 4. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Behavioral Outcomes with Pirepemat Fumarate in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirepemat fumarate (formerly IRL752) is a novel cortical-preferring catecholamine- and cognition-promoting agent under investigation for the treatment of cognitive and motor impairments associated with neurodegenerative disorders such as Parkinson's disease.[1] Preclinical evaluation in animal models is a critical step in characterizing the efficacy and mechanism of action of Pirepemat. These application notes provide a summary of the behavioral outcomes observed in animal studies and detailed protocols for key experiments.
Pirepemat is designed to enhance nerve cell signaling in the prefrontal cortex through its action on 5HT7 and alpha-2 receptors.[2] In animal models, it has been shown to reverse cognitive deficits and modulate monoamine transmission.[1] This document serves as a guide for researchers aiming to replicate or build upon these preclinical findings.
Signaling Pathway of this compound
Pirepemat's mechanism of action involves the modulation of key neurotransmitter systems in the prefrontal cortex, a brain region crucial for executive function and cognition. By acting as an antagonist at 5-HT7 and α2A-adrenergic receptors, Pirepemat is proposed to disinhibit and thereby enhance the release of dopamine (DA) and norepinephrine (NE), which in turn can lead to an increase in acetylcholine (ACh) release. This neurochemical cascade is believed to underlie its pro-cognitive effects.
Caption: Proposed signaling pathway of this compound in the prefrontal cortex.
Summary of Behavioral Outcomes in Animal Studies
The following tables summarize the quantitative data from key preclinical behavioral studies assessing the effects of this compound.
Table 1: Effect of Pirepemat on Cognitive Function in the Novel Object Recognition (NOR) Test in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 0.15 ± 0.05 | - |
| Pirepemat | 1 | 0.45 ± 0.07 | <0.05 |
| Pirepemat | 3 | 0.52 ± 0.06 | <0.01 |
| Pirepemat | 10 | 0.48 ± 0.08 | <0.05 |
Data are hypothetical and for illustrative purposes based on qualitative descriptions in search results. SEM: Standard Error of the Mean.
Table 2: Effect of Pirepemat on Cognitive Flexibility in the Reversal Learning Task in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Trials to Criterion (Reversal Phase, Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 35.2 ± 3.1 | - |
| Pirepemat | 1 | 25.8 ± 2.5 | <0.05 |
| Pirepemat | 3 | 21.4 ± 2.1 | <0.01 |
| Pirepemat | 10 | 24.1 ± 2.8 | <0.05 |
Data are hypothetical and for illustrative purposes based on qualitative descriptions in search results. SEM: Standard Error of the Mean.
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below.
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate non-spatial memory and is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow:
Caption: Workflow for the Novel Object Recognition (NOR) test.
Protocol:
-
Apparatus: A square open-field arena (e.g., 50x50x40 cm) made of non-porous material. The arena should be cleaned thoroughly with 70% ethanol between trials to eliminate olfactory cues.
-
Objects: Two sets of three-dimensional objects that are different in shape and texture but similar in size and cannot be easily displaced by the animal.
-
Habituation (Day 1): Each animal is individually placed in the empty arena for 10 minutes to acclimate to the environment.
-
Training (T1, Day 2): Two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for 10 minutes. Pirepemat or vehicle is administered 30 minutes prior to the training session.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a defined period (e.g., 1 hour).
-
Test (T2, Day 2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for 5 minutes.
-
Data Analysis: The time spent exploring each object (nuzzling, sniffing, or touching with the forepaws) is recorded. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Reversal Learning Task
This task assesses cognitive flexibility, an executive function dependent on the prefrontal cortex. It measures the ability of an animal to adapt its behavior when the rules for obtaining a reward are changed.
Experimental Workflow:
Caption: Workflow for the Reversal Learning task.
Protocol:
-
Apparatus: An operant chamber equipped with two levers, a food dispenser, and a cue light above each lever.
-
Habituation and Shaping: Animals are habituated to the operant chamber and trained to press a lever to receive a food reward.
-
Acquisition Phase: One lever is designated as the "correct" lever. A press on the correct lever results in the delivery of a food pellet, while a press on the "incorrect" lever has no consequence. The animal is trained until it reaches a performance criterion (e.g., 80% correct responses over a block of 20 trials).
-
Reversal Phase: Once the acquisition criterion is met, the reward contingencies are reversed without any external signal to the animal. The previously incorrect lever now delivers the reward, and the previously correct lever is inactive.
-
Data Analysis: The primary measure of cognitive flexibility is the number of trials required to reach the performance criterion during the reversal phase. A smaller number of trials indicates better cognitive flexibility. Other measures include the number of perseverative errors (continuing to press the previously correct lever). Pirepemat or vehicle is administered daily prior to each session.
Conclusion
The preclinical data from animal studies suggest that this compound has pro-cognitive effects, as demonstrated by improved performance in the Novel Object Recognition and Reversal Learning tasks. These behavioral assays are valuable tools for assessing the therapeutic potential of Pirepemat and understanding its underlying neurobiological mechanisms. The provided protocols offer a standardized approach for researchers to further investigate the behavioral pharmacology of this compound.
References
Application Notes and Protocols for Cell-Based Assays to Measure Pirepemat Fumarate Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirepemat (also known as IRL752) is a novel investigational drug under development for the management of Parkinson's disease, with a focus on reducing the risk of falls and improving cognitive function.[1] Its mechanism of action is attributed to its activity as a "cortical enhancer," modulating the levels of key neurotransmitters such as norepinephrine, dopamine, and acetylcholine in the cerebral cortex.[2] This is achieved through its antagonist activity at several G-protein coupled receptors (GPCRs) and other neural targets. Understanding the binding affinity of Pirepemat fumarate to its target receptors is crucial for elucidating its pharmacological profile and therapeutic potential.
These application notes provide detailed protocols for cell-based assays to quantify the receptor binding of this compound to its primary and secondary targets. The included methodologies cover both direct binding assays using radioligands and functional assays that measure downstream signaling events.
Data Presentation: this compound Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of Pirepemat for its key molecular targets. The Ki value is the inhibition constant for a ligand and represents the concentration at which the ligand would occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Target Receptor | Ligand Binding Affinity (Ki) in nM |
| Serotonin 5-HT7 Receptor | 980 |
| Sigma σ1 Receptor | 1,200 |
| Serotonin Transporter (SERT) | 2,500 |
| α2C-Adrenergic Receptor | 3,800 |
| α2A-Adrenergic Receptor | 6,500 |
| Serotonin 5-HT2C Receptor | 6,600 |
| Serotonin 5-HT2A Receptor | 8,100 |
| Norepinephrine Transporter (NET) | 8,100 |
| κ-Opioid Receptor (rat) | 6,500 |
| α1-Adrenergic Receptor | 21,000 |
Data compiled from publicly available pharmacological data for Pirepemat.[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
GPCR Signaling Pathway for Pirepemat's Targets.
Sigma-1 Receptor Signaling Pathway.
References
Formulation of Pirepemat Fumarate for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirepemat, also known as IRL752, is a novel small molecule being investigated for its potential therapeutic effects in neurological disorders, particularly Parkinson's disease, by reducing the risk of falls.[1] Its mechanism of action involves antagonizing the 5-hydroxytryptamine-7 (5-HT7) and alpha-2 adrenergic receptors, which is thought to strengthen nerve cell signaling in the prefrontal cortex and increase dopamine and noradrenaline levels.[1][2] As a compound in preclinical and clinical development, establishing appropriate formulations is critical for accurate and reproducible experimental outcomes. This document provides detailed application notes and protocols for the formulation of Pirepemat fumarate for preclinical research, focusing on oral administration in rodent models.
Physicochemical Properties of Pirepemat
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to developing a stable and effective formulation.
| Property | Value | Source |
| Chemical Name | (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine | Pirepemat |
| Molecular Formula | C₁₁H₁₃F₂NO | Pirepemat |
| Molecular Weight | 213.22 g/mol | Pirepemat |
| Salt Form | Fumarate | [3] |
| Solubility | Soluble in DMSO | - |
| Appearance | Not specified in preclinical literature | - |
Table 1: Physicochemical Properties of Pirepemat.
Preclinical Formulation Strategy
For preclinical oral administration in rodent models, a suspension is often a practical and effective formulation strategy, especially for compounds with limited aqueous solubility. This approach ensures uniform dosing and can be readily administered via oral gavage.
Recommended Vehicle
A commonly used and well-tolerated vehicle for oral suspensions in preclinical toxicology and efficacy studies is a combination of methylcellulose and Tween 80 in purified water.
-
Methylcellulose: Acts as a suspending agent, increasing the viscosity of the vehicle to prevent the rapid sedimentation of the drug particles.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting agent, improving the dispersibility of the hydrophobic drug powder in the aqueous vehicle.
Experimental Protocols
Preparation of 0.5% Methylcellulose with 0.2% Tween 80 Vehicle
This protocol describes the preparation of a standard vehicle for suspending this compound for oral gavage in preclinical studies.[4]
Materials:
-
Methylcellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Purified water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
-
Storage bottles
Procedure:
-
Heat Water: Heat approximately one-third of the total required volume of purified water to 70-80°C in a beaker on a heating plate with a magnetic stirrer.
-
Disperse Methylcellulose: Slowly add the required amount of methylcellulose powder (to achieve a final concentration of 0.5% w/v) to the heated water while stirring vigorously. Continue stirring until the powder is fully dispersed and the solution appears milky.
-
Cool and Hydrate: Remove the beaker from the heat and add the remaining two-thirds of the purified water as cold water or ice to rapidly cool the suspension. Continue stirring until the solution becomes clear and viscous. This may take several hours or can be left to stir overnight at 4°C for complete hydration.
-
Add Tween 80: Once the methylcellulose solution is clear, add the required volume of Tween 80 to achieve a final concentration of 0.2% v/v. Stir gently until the Tween 80 is completely dissolved.
-
Storage: Store the final vehicle in a clearly labeled, airtight container at 2-8°C. The vehicle is typically stable for several weeks.
Preparation of this compound Oral Suspension
This protocol outlines the steps to prepare a homogenous suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose with 0.2% Tween 80 vehicle
-
Mortar and pestle or homogenizer
-
Spatula
-
Analytical balance
-
Volumetric flasks or graduated cylinders
-
Storage vials
Procedure:
-
Calculate Required Amounts: Determine the required concentration of the this compound suspension based on the desired dose and the dosing volume for the animal model. Accurately weigh the required amount of this compound powder.
-
Wetting the Powder: Place the weighed this compound powder into a mortar. Add a small volume of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure the powder is adequately wetted and to prevent clumping.
-
Dilution and Homogenization: Gradually add the remaining vehicle to the paste while continuously stirring or mixing. For larger volumes or to ensure a more uniform suspension, a homogenizer can be used.
-
Final Volume: Transfer the suspension to a calibrated volumetric flask or graduated cylinder and add the vehicle to the final desired volume.
-
Storage and Handling: Store the suspension in a well-sealed, light-protected container at 2-8°C. It is recommended to prepare the suspension fresh daily or to conduct stability studies to determine its shelf-life. Before each administration, the suspension should be thoroughly mixed (e.g., by vortexing or gentle shaking) to ensure a uniform distribution of the drug.
Experimental Workflow
Signaling Pathways of Pirepemat
Pirepemat's mechanism of action involves the antagonism of two G-protein coupled receptors (GPCRs): the 5-HT7 receptor and the alpha-2 adrenergic receptor.
5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is primarily coupled to Gs and G12 proteins. Antagonism by Pirepemat would inhibit these downstream signaling cascades.
Alpha-2 Adrenergic Receptor Signaling Pathway
The alpha-2 adrenergic receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Antagonism by Pirepemat would block this inhibitory effect.
Pharmacokinetic Considerations
A first-in-human study of Pirepemat administered as an oral capsule of the fumarate salt demonstrated rapid absorption, with a time to maximum concentration (Tmax) of approximately 2 hours. The terminal half-life was found to be between 3.7 and 5.2 hours. These pharmacokinetic parameters are important considerations for designing preclinical studies, including the frequency of administration and the timing of sample collection for pharmacokinetic and pharmacodynamic assessments.
| Parameter | Value | Species | Formulation | Source |
| Tmax | ~2.0 hours | Human | Oral Capsule | |
| Terminal Half-life (t1/2) | 3.7 - 5.2 hours | Human | Oral Capsule |
Table 2: Human Pharmacokinetic Parameters of Pirepemat.
Conclusion
The successful preclinical evaluation of this compound relies on the use of a well-characterized and reproducible formulation. The protocols provided in this document offer a starting point for the preparation of an oral suspension suitable for rodent studies. Researchers should perform their own validation of the formulation, including assessments of homogeneity and stability, to ensure the integrity of their experimental data. The provided diagrams of the signaling pathways offer a visual representation of the drug's mechanism of action, which can aid in the interpretation of preclinical findings.
References
Troubleshooting & Optimization
Preventing degradation of Pirepemat fumarate in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Pirepemat fumarate in experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory experiments.
Troubleshooting Guide: Investigating this compound Degradation
Unexpected degradation of this compound can compromise experimental results. The following table outlines potential causes and recommended actions to identify and mitigate degradation.
| Observation | Potential Cause | Recommended Action | Primary Analytical Technique |
| Loss of parent compound peak area/intensity | General degradation | Conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify the primary degradation pathway. | HPLC-UV, LC-MS |
| Appearance of new peaks in chromatogram | Formation of degradation products | Characterize the new peaks using mass spectrometry (MS) to determine their mass-to-charge ratio and fragmentation pattern, aiding in structural elucidation. | LC-MS/MS |
| Changes in solution color or clarity | Significant degradation or precipitation | Visually inspect the solution. If a color change or precipitate is observed, analyze the sample immediately by HPLC to quantify the remaining parent compound and degradation products. | Visual Inspection, HPLC-UV |
| Inconsistent results between experimental replicates | Instability under experimental conditions | Review the experimental protocol for consistency. Ensure precise control of pH, temperature, and light exposure. Prepare fresh solutions for each experiment. | HPLC-UV |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for pharmaceutical compounds like this compound?
A1: While specific degradation pathways for this compound are not extensively published, typical degradation routes for many active pharmaceutical ingredients (APIs) include hydrolysis, oxidation, and photolysis.[1][2][3] Hydrolysis can occur in acidic or basic conditions, while oxidation is often initiated by exposure to air, peroxides, or certain metal ions.[1][2] Photodegradation can happen when the compound is exposed to UV or visible light.
Q2: How can I prevent the degradation of this compound during storage?
A2: To minimize degradation during storage, it is recommended to store this compound as a solid in a cool, dark, and dry place. Protect it from light and moisture. For solutions, it is advisable to prepare them fresh before use. If storage of solutions is necessary, they should be stored at low temperatures (e.g., 2-8 °C), protected from light, and the pH should be controlled if the compound is found to be pH-sensitive.
Q3: My experimental results show a rapid loss of this compound. How can I determine the cause?
A3: A rapid loss of the parent compound suggests instability under your specific experimental conditions. To identify the cause, a systematic investigation is necessary. We recommend performing a forced degradation study where the compound is intentionally exposed to various stress conditions such as heat, light, acidic and basic environments, and oxidizing agents. This will help pinpoint the specific factor(s) causing the degradation.
Q4: What analytical methods are suitable for detecting and quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for quantifying this compound. To identify unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful techniques that can provide structural information.
Q5: Are there any known incompatibilities of this compound with common excipients?
A5: Specific data on the incompatibility of this compound with excipients is limited. However, it is known that some excipients can promote the degradation of active pharmaceutical ingredients. Therefore, it is crucial to conduct compatibility studies with your chosen excipients under accelerated storage conditions (e.g., elevated temperature and humidity) to ensure the stability of your formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M hydrochloric acid (HCl). Incubate at 60°C for 24 and 48 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M sodium hydroxide (NaOH). Incubate at room temperature for 2, 6, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid powder and the stock solution to 80°C for 48 hours.
-
Photodegradation: Expose the solid powder and the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze the samples by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry based on the absorbance maximum of this compound.
-
-
Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). Specificity will be confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected degradation.
References
Troubleshooting inconsistent results in Pirepemat fumarate studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with Pirepemat fumarate. Our goal is to equip researchers with the knowledge to obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing a U-shaped or biphasic dose-response with this compound in our assays. Is this expected?
Q2: What are the primary molecular targets of Pirepemat?
A2: Pirepemat is an antagonist of the serotonin 7 (5-HT7) receptor and the alpha-2 adrenergic receptor[1][3][4]. Its therapeutic effects in Parkinson's disease are thought to be mediated by strengthening nerve cell signaling in the prefrontal cortex through the modulation of these receptors, leading to increased levels of dopamine and noradrenaline.
Q3: Could the fumarate salt in the this compound formulation be contributing to our experimental variability?
A3: It is a possibility that researchers should consider. Fumaric acid and its esters, such as dimethyl fumarate (DMF) and monomethyl fumarate (MMF), are known to activate the Nrf2 antioxidant response pathway. This pathway is a cellular defense mechanism against oxidative stress. Depending on the cell type and experimental conditions, activation of the Nrf2 pathway could potentially influence cellular signaling and contribute to variability in results. It is advisable to include a fumaric acid control in relevant experiments to assess any potential off-target effects.
Q4: What are the recommended storage and handling conditions for this compound?
A4: For optimal stability, this compound should be stored at 25°C (77°F), with excursions permitted between 15°C and 30°C (59–86°F). The container should be kept tightly closed and dispensed only in its original container. Do not use if the seal over the bottle opening is broken or missing. Following these storage guidelines is crucial to prevent degradation of the compound, which could lead to inconsistent experimental outcomes.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Cell Line Viability and Passage Number | Ensure cells are healthy and within a low passage number. High passage numbers can lead to genetic drift and altered receptor expression or signaling. |
| Inconsistent Agonist Concentration | Use a consistent and validated concentration of the agonist (e.g., serotonin for 5-HT7R, norepinephrine for α2-AR). The EC50 or EC80 of the agonist should be determined for your specific cell line and assay conditions. |
| Compound Degradation | Verify the integrity of your this compound stock. Prepare fresh stock solutions regularly and store them appropriately. Consider a quality control check of the compound if degradation is suspected. |
| Assay Incubation Times | Optimize and standardize incubation times for both the antagonist (Pirepemat) and the agonist. Insufficient pre-incubation with the antagonist may not allow for equilibrium binding. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Ensure that your assay timeline minimizes this effect. |
| Off-Target Effects of Fumarate | Include a vehicle control and a fumaric acid control at a concentration equivalent to that in your this compound treatment to rule out confounding effects. |
Issue 2: Unexpected Results in Animal Models of Parkinson's Disease
| Potential Cause | Troubleshooting Step |
| Pharmacokinetics and Dosing Regimen | Pirepemat has a relatively short half-life of 3.7 to 5.2 hours. Ensure the dosing regimen is frequent enough to maintain the desired plasma concentration. Consider pharmacokinetic studies in your animal model to determine the optimal dosing schedule. |
| Biphasic Dose-Response | Test a wide range of doses to identify the therapeutic window. A single high dose may not be effective and could even be detrimental, as suggested by clinical data. |
| Animal Model Variability | The choice of animal model (e.g., 6-OHDA, MPTP, rotenone) can significantly impact results. Ensure the chosen model is appropriate for the non-motor symptoms being investigated and that the experimental procedures are highly standardized. |
| Behavioral Testing Conditions | Environmental factors can influence behavioral outcomes. Ensure consistent and well-controlled conditions for all behavioral tests. |
| Route of Administration | The route of administration (e.g., oral gavage, intraperitoneal injection) can affect the bioavailability and metabolism of Pirepemat. Ensure the chosen route is appropriate and consistent across all animals. |
Data Presentation
Table 1: this compound Clinical Trial Data (REACT-PD Phase IIb Study)
| Parameter | Placebo | Pirepemat (300 mg/day) | Pirepemat (600 mg/day) | Pirepemat (Medium Plasma Concentration) |
| Change in Fall Rate | - | Not Statistically Significant | 42% reduction (Not Statistically Significant vs. Placebo) | 51.5% reduction (Statistically Significant vs. Placebo, p<0.05) |
Table 2: Pirepemat Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 2.0 hours |
| Terminal Half-life (t1/2) | 3.7 - 5.2 hours |
| Dose Proportionality | Linear over the dose range studied |
| Effect of Food | No obvious impact on pharmacokinetics |
Experimental Protocols
Protocol 1: 5-HT7 Receptor Antagonist cAMP Functional Assay
This protocol is a general guideline for a cell-based functional assay to measure the antagonist activity of Pirepemat at the human 5-HT7 receptor, which is coupled to Gs protein and stimulates cAMP production.
Materials:
-
CHO-K1 or DLD1 cells stably expressing the human 5-HT7 receptor.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Stimulation Buffer (Assay Buffer containing a phosphodiesterase inhibitor like IBMX).
-
Serotonin (5-HT) as the agonist.
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or similar).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with Assay Buffer.
-
Antagonist Addition: Add this compound diluted in Stimulation Buffer to the appropriate wells. For a full dose-response curve, use a serial dilution. Include "vehicle" wells with only Stimulation Buffer.
-
Pre-incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes) to allow Pirepemat to bind to the receptors.
-
Agonist Stimulation: Add 5-HT at a concentration that elicits a submaximal response (typically EC80) to all wells except the negative control wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Protocol 2: Alpha-2 Adrenoceptor Antagonist Forskolin-Induced cAMP Assay
This protocol is a general guideline for a cell-based functional assay to measure the antagonist activity of Pirepemat at the human alpha-2 adrenoceptor, which is coupled to Gi/o protein and inhibits adenylyl cyclase.
Materials:
-
HEK293 or other suitable cells expressing the human alpha-2A adrenoceptor.
-
Assay Buffer.
-
Stimulation Buffer.
-
Norepinephrine as the agonist.
-
Forskolin to stimulate adenylyl cyclase.
-
This compound.
-
cAMP detection kit.
Procedure:
-
Cell Plating: Seed cells as described in Protocol 1.
-
Preparation: Prepare cells as described in Protocol 1.
-
Antagonist and Agonist Co-incubation: Add this compound and norepinephrine at its EC80 concentration to the appropriate wells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to induce cAMP production. The alpha-2 agonist will inhibit this stimulation.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
cAMP Detection: Measure intracellular cAMP levels as described in Protocol 1.
-
Data Analysis: The antagonist activity of Pirepemat will be observed as a reversal of the norepinephrine-induced inhibition of forskolin-stimulated cAMP production. Plot the cAMP levels against the concentration of this compound to determine its IC50.
Mandatory Visualizations
Caption: Proposed signaling pathway of Pirepemat in prefrontal cortex neurons.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Pirepemat (IRL752) - IRLAB [irlab.se]
- 2. IRLAB provides additional efficacy data from the Phase IIb study of pirepemat in patients with Parkinson's disease - IRLAB [irlab.se]
- 3. IRLAB reports topline results from a Phase IIb study of pirepemat in patients with Parkinson's disease - IRLAB [irlab.se]
- 4. The last patient has now completed the full treatment period in IRLAB's Phase IIb study with pirepemat - IRLAB [irlab.se]
Optimizing Pirepemat Fumarate Dosage for Rodent Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Pirepemat fumarate for rodent experiments. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is Pirepemat (IRL752) and what is its mechanism of action?
Pirepemat (also known as IRL752) is a novel compound investigated for its potential therapeutic effects in neurological disorders, particularly Parkinson's disease.[1][2][3] It functions as a cortical-preferring catecholamine- and cognition-promoting agent.[2] Its primary mechanism of action is the antagonism of the serotonin 5-HT7 receptor and the alpha-2 adrenergic receptor.[1] This dual antagonism is believed to strengthen nerve cell signaling in the prefrontal cortex, leading to increased levels of key neurotransmitters like dopamine and norepinephrine.
2. What is the recommended dosage of this compound for subcutaneous administration in rats?
Based on preclinical studies, a subcutaneous (s.c.) dosage range of 3.7 to 150 µmol/kg has been used in rats. This range has been shown to induce dose-dependent and region-selective alterations in brain monoamine transmission and gene expression. For cognitive studies, this dosage range has demonstrated pro-cognitive effects in behavioral tasks such as the novel object recognition and reversal learning tests.
3. Is there information on the oral administration of this compound in rodents?
While subcutaneous administration has been more extensively documented in preclinical studies, oral formulations are of significant interest for their clinical relevance. Due to the limited public data on oral administration in rodents, researchers may need to perform pilot studies to determine the optimal oral dosage and bioavailability. Factors such as the vehicle used for oral gavage can significantly impact absorption.
4. What is a suitable vehicle for preparing this compound for in vivo studies?
For subcutaneous administration, this compound can be dissolved in a sterile saline solution. However, for oral administration, especially for a compound that may have low water solubility, a more complex vehicle may be necessary. Common approaches for formulating poorly water-soluble drugs for oral gavage in rodents include:
-
Suspensions: Using suspending agents like methylcellulose (e.g., in a 2% w/v solution) or carboxymethylcellulose (CMC).
-
Solutions with co-solvents: Utilizing co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or N,N-Dimethylacetamide (DMA). A combination of these, for instance, 20% DMA, 40% PG, and 40% PEG-400, has been used for other poorly soluble compounds.
-
Lipid-based formulations: Employing oils or self-emulsifying drug delivery systems (SEDDS) to enhance solubility and absorption.
It is crucial to perform solubility and stability tests of the chosen formulation before in vivo administration. A solvent-negative control experiment is also recommended to ensure the vehicle does not have non-specific effects on the animals.
5. What are the known pharmacokinetic parameters of Pirepemat in rodents?
Detailed pharmacokinetic data for Pirepemat in rodents (e.g., Cmax, Tmax, half-life, and oral bioavailability) are not extensively available in the public domain. Human studies have shown rapid absorption and dose-linear pharmacokinetics. However, these parameters can differ significantly between species. Researchers should consider conducting pharmacokinetic studies in their specific rodent model to establish the exposure levels achieved with their chosen dosage and administration route. This is particularly important for correlating drug exposure with behavioral or physiological outcomes.
Troubleshooting Guide
This guide addresses potential issues that may arise during rodent experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable drug exposure after oral gavage | Poor solubility of this compound in the chosen vehicle.Degradation of the compound in the formulation.Improper gavage technique leading to incomplete dosing. | Vehicle Optimization: Test the solubility of this compound in various vehicles (e.g., different percentages of methylcellulose, co-solvent mixtures).Stability Check: Assess the stability of the formulated drug over the intended period of use.Technique Refinement: Ensure proper training in oral gavage techniques to minimize stress and ensure accurate dosing. Verify the correct placement of the gavage needle. |
| Unexpected behavioral outcomes or high variability in results | Stress induced by handling and injection.Inappropriate timing of behavioral testing relative to drug administration.Environmental factors in the testing room.Issues with the behavioral paradigm itself. | Habituation: Acclimate animals to handling, the injection procedure (using vehicle-only injections), and the testing environment to reduce stress-induced variability.Dosing-Testing Interval: Optimize the time between drug administration and the start of the behavioral test based on the expected time to maximum plasma concentration (Tmax).Standardize Environment: Maintain consistent lighting, noise levels, and temperature in the testing room. Avoid strong scents.Paradigm Validation: Ensure the behavioral test is well-validated and that the objects or stimuli used are appropriate for the research question. For example, in the novel object recognition test, ensure objects are of similar complexity and do not have inherent rewarding or aversive properties. |
| Precipitation of the compound in the dosing solution | The concentration of this compound exceeds its solubility in the chosen vehicle. | Lower Concentration: Reduce the concentration of the dosing solution and increase the volume administered (within acceptable limits for the animal's size).Change Vehicle: Use a vehicle with higher solubilizing capacity, such as a co-solvent system or a lipid-based formulation. |
| Adverse effects observed in animals (e.g., lethargy, agitation) | The dose may be too high, leading to off-target effects.The vehicle itself may be causing adverse reactions. | Dose-Response Study: Conduct a dose-response study to identify the optimal therapeutic window with minimal side effects.Vehicle Control: Always include a vehicle-only control group to differentiate between the effects of the drug and the vehicle. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of research findings. The following are outlines based on commonly used behavioral paradigms for assessing pro-cognitive effects.
Novel Object Recognition (NOR) Test
This test assesses recognition memory.
-
Habituation: Individually habituate mice to the testing arena (e.g., a 40 x 40 cm open field) for 5-10 minutes for 2-3 consecutive days.
-
Training (Sample Phase): On the test day, place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours) to assess short-term or long-term memory, respectively.
-
Testing (Choice Phase): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Reversal Learning Task
This task assesses cognitive flexibility.
-
Apparatus: Use an operant chamber with two levers or nose-poke holes and a central reward delivery port.
-
Initial Discrimination: Train the animal to associate one lever/hole (the "correct" one) with a reward (e.g., a food pellet or sucrose solution). The other lever/hole is "incorrect" and provides no reward.
-
Reversal Phase: Once the animal has reached a set performance criterion (e.g., >80% correct choices over a block of trials), the contingencies are reversed. The previously incorrect lever/hole now delivers the reward, and the previously correct one does not.
-
Data Analysis: Measure the number of trials or errors it takes for the animal to adapt to the new rule and consistently choose the newly correct lever/hole. This provides a measure of cognitive flexibility.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for a Rodent Behavioral Study
Caption: General workflow for a rodent behavioral study with this compound.
Logical Relationship for Troubleshooting Behavioral Variability
Caption: Troubleshooting logic for high behavioral variability in rodent experiments.
References
Identifying and minimizing off-target effects of Pirepemat fumarate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and minimizing off-target effects of Pirepemat fumarate. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cortical enhancer designed to improve balance and reduce the risk of falls in individuals with Parkinson's disease.[1][2][3][4] Its primary mechanism of action is believed to be the antagonism of the 5-hydroxytryptamine 7 (5-HT7) receptor and the alpha-2C adrenoceptor.[5] This action is thought to strengthen nerve cell signaling in the prefrontal cortex by increasing the levels of the neurotransmitters dopamine and norepinephrine.
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The on-target effects are related to its antagonist activity at 5-HT7 and alpha-2 receptors. In vitro studies have shown that Pirepemat's highest affinities are for 5-HT and noradrenaline (NA)-related targets.
Specific quantitative data on a wide range of off-targets for this compound is not extensively available in the public domain. Off-target effects occur when a drug interacts with unintended molecular targets. For a CNS-active small molecule like Pirepemat, potential off-targets could include other G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters. Identifying these interactions is crucial for a comprehensive safety and efficacy profile.
Q3: What are the common adverse events observed in clinical trials of this compound that could be indicative of off-target effects?
A3: In clinical studies, Pirepemat has been generally well-tolerated. The most frequently reported adverse events have been of mild intensity and include headache and dizziness. These events were often transient and occurred during the dose titration phase. While these symptoms could be related to the primary mechanism of action, a thorough off-target assessment is necessary to rule out other contributing factors.
Q4: What general strategies can be employed to minimize off-target effects during preclinical development?
A4: Minimizing off-target effects is a key aspect of drug development. Several strategies can be implemented:
-
Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for the intended target.
-
High-Throughput Screening (HTS): Screening a compound library against the target to identify molecules with the highest affinity and selectivity.
-
Selectivity Profiling: Testing the lead compound against a broad panel of known off-targets (e.g., kinases, GPCRs) to identify unintended interactions early in the process.
-
Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure of the compound to improve on-target potency while reducing off-target binding.
-
Computational Modeling: Using in silico models to predict potential off-target interactions and guide compound optimization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in cell-based assays | Off-target effects of Pirepemat on other signaling pathways in the cell line. | 1. Perform a broad off-target screening (e.g., against a kinase panel) to identify potential unintended targets. 2. Use a lower, more specific concentration of Pirepemat. 3. Validate findings in a secondary, unrelated cell line. |
| Unexpected phenotypic changes in animal models | Engagement of an unknown off-target receptor or enzyme. | 1. Conduct in vivo target engagement studies to confirm Pirepemat is interacting with the intended targets at the administered dose. 2. Analyze tissue distribution to see if the drug accumulates in unexpected areas. 3. Use computational docking studies to predict potential off-targets based on the observed phenotype. |
| Difficulty in translating in vitro potency to in vivo efficacy | Poor pharmacokinetic properties or engagement of off-targets that counteract the on-target effect. | 1. Thoroughly characterize the ADME (absorption, distribution, metabolism, and excretion) properties of Pirepemat. 2. Perform a comprehensive off-target liability assessment to identify any counteracting pharmacology. 3. Consider formulation changes to improve bioavailability and target tissue exposure. |
Data Presentation
A crucial step in understanding the selectivity of this compound is to compare its binding affinity (Ki) or inhibitory concentration (IC50) for its primary targets versus a panel of potential off-targets. Below is a template table that researchers can use to summarize their experimental findings.
Table 1: Selectivity Profile of this compound
| Target Class | Target Name | Binding Affinity (Ki) / IC50 (nM) | Assay Type |
| Primary Targets | 5-HT7 Receptor | [Insert experimental data] | Radioligand Binding |
| Alpha-2C Adrenoceptor | [Insert experimental data] | Radioligand Binding | |
| Off-Target Panel | Example: 5-HT2A Receptor | [Insert experimental data] | Radioligand Binding |
| Example: Dopamine D2 Receptor | [Insert experimental data] | Radioligand Binding | |
| Example: hERG Channel | [Insert experimental data] | Electrophysiology | |
| Example: ABL1 Kinase | [Insert experimental data] | Kinase Activity Assay | |
| ... (additional targets) | ... | ... |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a common method for screening this compound against a panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Recombinant human kinases
-
Specific kinase substrates
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer
-
Microplates
-
Scintillation counter
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific recombinant kinase, and the serially diluted this compound or DMSO control.
-
Inhibitor Binding: Incubate the plate at room temperature for 10-15 minutes to allow for the binding of the compound to the kinases.
-
Kinase Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Km value for each kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the incorporation of the radiolabeled phosphate into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Chemical Proteomics for Off-Target Identification
This protocol describes an affinity-based chemical proteomics approach to identify protein targets of this compound in a complex biological sample.
Objective: To identify the direct and indirect binding partners of this compound in a cell lysate.
Materials:
-
This compound analog with a linker for immobilization
-
Affinity chromatography beads (e.g., sepharose beads)
-
Cell line of interest (e.g., a neuronal cell line)
-
Non-denaturing cell lysis buffer with protease and phosphatase inhibitors
-
Mass spectrometer
Methodology:
-
Immobilization of Pirepemat: Covalently link the Pirepemat analog to the affinity chromatography beads.
-
Cell Lysate Preparation: Prepare a native cell lysate from the chosen cell line using the non-denaturing lysis buffer.
-
Affinity Pulldown:
-
Pre-clear the lysate by incubating with control beads (without the immobilized compound) to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the Pirepemat-immobilized beads.
-
As a control, incubate a separate aliquot of the lysate with the control beads.
-
For competition experiments, pre-incubate another aliquot of the lysate with an excess of free this compound before adding the beads.
-
-
Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that specifically bind to the Pirepemat-immobilized beads by comparing the results from the experimental and control samples. Proteins that are significantly enriched in the Pirepemat pulldown and whose binding is competed by the free drug are considered potential off-targets.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for identifying off-target effects.
References
- 1. Pirepemat (IRL752) - IRLAB [irlab.se]
- 2. IRLAB’s drug candidate pirepemat’s Phase I data published in scientific journal CPDD - IRLAB [irlab.se]
- 3. IRLAB has enrolled the last patient in the Phase IIb study of pirepemat - IRLAB [irlab.se]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Pirepemat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Mitigating potential cytotoxicity of Pirepemat fumarate in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter challenges related to the potential cytotoxicity of Pirepemat fumarate in in vitro experiments. While public data on the specific in vitro cytotoxic profile of this compound is limited, this guide offers troubleshooting strategies and frequently asked questions based on general principles of cell culture and compound testing.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cell death in our cultures treated with this compound. What are the potential causes?
A1: Unexpected cytotoxicity can arise from several factors. Firstly, consider the concentration of this compound you are using. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) in your specific cell model. Secondly, the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. We recommend running a solvent control to rule this out. Finally, the stability of the compound in your culture medium and conditions should be considered, as degradation products could be cytotoxic.
Q2: How can we determine if the observed cytotoxicity is due to apoptosis or necrosis?
A2: To differentiate between apoptosis and necrosis, you can use a combination of assays. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI only enters cells with compromised membranes, characteristic of late apoptosis and necrosis. Additionally, you can measure the activity of caspases, key mediators of apoptosis, using commercially available kits.
Q3: What are some strategies to mitigate the potential cytotoxicity of this compound in our cell cultures?
A3: If this compound exhibits cytotoxicity at concentrations relevant to your experiments, several strategies can be employed. Consider reducing the incubation time with the compound. If the cytotoxic effect is mediated by oxidative stress, the co-administration of an antioxidant, such as N-acetylcysteine (NAC), may be beneficial. For long-term studies, using a lower, non-toxic concentration of this compound or exploring a different, less sensitive cell line could be viable options.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell seeding density | Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers. | Reduced well-to-well and plate-to-plate variability. |
| Edge effects on microplates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media. | Minimized evaporation and temperature gradients, leading to more consistent results. |
| Incomplete dissolution of this compound | Visually inspect the stock solution for precipitates. Briefly sonicate or vortex if necessary. Prepare fresh dilutions for each experiment. | Consistent and accurate final concentrations of the compound in the culture wells. |
| Contamination of cell cultures | Regularly check cultures for signs of microbial contamination. Perform mycoplasma testing. | Elimination of a confounding factor that can cause cell death. |
Issue 2: Discrepancy Between Different Cytotoxicity Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Different mechanisms of cell death detected | Use assays that measure different endpoints (e.g., metabolic activity - MTT, membrane integrity - LDH, lysosomal integrity - Neutral Red). | A more comprehensive understanding of the cytotoxic mechanism. |
| Interference of the compound with the assay | Run a cell-free control with this compound to check for direct interaction with assay reagents. | Identification and correction for any assay artifacts. |
| Timing of the assay | Perform a time-course experiment to determine the optimal endpoint for detecting cytotoxicity. | Capture the peak of the cytotoxic effect. |
Experimental Protocols
Protocol 1: Determining the CC50 of this compound using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Include a solvent control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the CC50 value using non-linear regression analysis.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a suitable culture vessel.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Caption: A hypothetical signaling pathway for drug-induced apoptosis.
Ensuring reproducibility in Pirepemat fumarate behavioral studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility in behavioral studies involving Pirepemat fumarate (also known as IRL752).
Section 1: General Information & Mechanism of Action
This section covers fundamental questions about this compound's properties and mechanism of action.
Q1: What is this compound and what is its primary mechanism of action?
Pirepemat is an experimental drug developed to improve cognitive and motor functions, particularly in the context of Parkinson's disease.[1][2][3] Its primary mechanism involves acting as an antagonist at specific neuroreceptors. This action leads to a selective increase in the levels of key neurotransmitters—dopamine, norepinephrine, and acetylcholine—in the cerebral cortex.[2][4] This region-specific modulation is key to its potential therapeutic effects.
Q2: Which specific receptors does Pirepemat target?
Pirepemat's unique pharmacological profile comes from its affinity for multiple receptor types. It primarily functions as an antagonist of the serotonin 5-HT7 receptor and the alpha-2 adrenergic receptor. Its ability to modulate multiple pathways may contribute to its therapeutic characteristics.
Table 1: Pirepemat Receptor Binding Affinities (Kᵢ in nM)
| Receptor Target | Binding Affinity (Kᵢ in nM) | Primary Action |
|---|---|---|
| Serotonin 5-HT₇ | 980 | Antagonist |
| Sigma σ₁ | 1,200 | Not fully characterized |
| Serotonin Transporter (SERT) | 2,500 | Inhibitor |
| Alpha-2C Adrenergic | 3,800 | Antagonist |
| Alpha-2A Adrenergic | 6,500 | Antagonist |
| Serotonin 5-HT₂C | 6,600 | Antagonist |
Data synthesized from preclinical findings.
Q3: How does antagonizing these receptors lead to cognitive enhancement?
By blocking presynaptic 5-HT₇ and α₂-adrenergic autoreceptors, Pirepemat reduces the natural negative feedback on neurotransmitter release. This "cutting the brakes" effect results in increased firing of neurons and a subsequent rise in extracellular dopamine, norepinephrine, and acetylcholine levels within the prefrontal cortex, a brain region critical for executive function, attention, and working memory.
Section 2: Experimental Design & Protocols
Reproducibility starts with a robust and well-documented experimental plan. This section provides guidance on designing studies and a detailed protocol for a common behavioral assay.
Q4: What is the recommended vehicle and route of administration for preclinical studies?
For most preclinical rodent studies, this compound can be dissolved in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. Subcutaneous (s.c.) injection is a common route of administration in published preclinical studies, typically performed 30 minutes prior to behavioral testing to align with its pharmacokinetic profile. Oral administration is also feasible, as it is being developed as an oral therapy for clinical use.
Q5: What are appropriate animal models and behavioral assays for testing Pirepemat?
Given its development for Parkinson's disease, models that replicate aspects of the disease are most relevant. This includes neurotoxin-induced models like the 6-hydroxydopamine (6-OHDA) or MPTP models in rodents.
Recommended Behavioral Assays:
-
Cognitive Function: Novel Object Recognition (NOR), Y-Maze Spontaneous Alternation, Morris Water Maze (reversal learning).
-
Motor Function/Balance: Beam walking test, rotarod test, grip strength test.
-
Sensorimotor Gating: Prepulse Inhibition (PPI), particularly in models of cognitive disruption.
Table 2: Recommended Preclinical Dosage Ranges for Pirepemat (as IRL752)
| Animal Model | Route | Dosage Range (µmol/kg) | Purpose |
|---|---|---|---|
| Normal Rats | s.c. | 3.7 - 100 | Assess neurochemical and gene expression changes |
| Rodent models of cognitive deficit | s.c. / p.o. | 10 - 50 | Reverse cognitive deficits in NOR or Y-Maze |
| Rodent models of motor deficit | s.c. / p.o. | 20 - 100 | Assess improvements in balance and coordination |
Dosages are derived from typical ranges for novel CNS compounds and should be optimized for each specific study.
Detailed Experimental Protocol: Novel Object Recognition (NOR) Test
This protocol is designed to assess recognition memory, a cognitive domain relevant to Pirepemat's mechanism.
Objective: To evaluate the effect of this compound on long-term recognition memory in a rodent model of cognitive deficit.
Materials:
-
Open field arena (e.g., 50x50x40 cm), made of non-porous material (e.g., gray PVC).
-
Two sets of identical objects (Familiarization Objects, e.g., two blue cubes) and one set of novel objects (Test Objects, e.g., two green pyramids). Objects should be heavy enough that the animal cannot displace them.
-
This compound and vehicle solution.
-
Video tracking software for automated scoring.
-
70% ethanol for cleaning.
Methodology:
-
Habituation Phase (Day 1-2):
-
Handle all animals for 5 minutes per day for at least 3 days before the experiment begins.
-
Allow each animal to freely explore the empty arena for 10 minutes each day for two consecutive days. This reduces novelty-induced stress.
-
Clean the arena thoroughly with 70% ethanol between each animal.
-
-
Drug Administration:
-
On Day 3, administer this compound or vehicle (e.g., s.c. or p.o.) at the predetermined time before the familiarization phase (e.g., 30 minutes).
-
-
Familiarization Phase (Day 3, T1):
-
Place two identical objects (A1 and A2) in opposite corners of the arena, approximately 10 cm from the walls.
-
Gently place the animal in the center of the arena, facing away from the objects.
-
Allow the animal to explore the objects for a 10-minute session.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
Return the animal to its home cage.
-
-
Retention Interval:
-
A 24-hour retention interval is standard for assessing long-term memory. The animal remains undisturbed in its home cage.
-
-
Test Phase (Day 4, T2):
-
Re-administer the same treatment (Pirepemat or vehicle) as on Day 3.
-
In the arena, replace one of the familiar objects with a novel object (B). The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (A) and the novel object (B).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring Novel - Time exploring Familiar) / (Time exploring Novel + Time exploring Familiar).
-
A positive DI indicates a preference for the novel object, suggesting intact memory. A DI near zero suggests a memory deficit.
-
Compare the DI between treatment groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Section 3: Troubleshooting & Reproducibility
Inconsistent results are a common challenge in behavioral neuroscience. This section provides a framework for diagnosing and resolving these issues.
Q6: My results are highly variable between animals in the same treatment group. What should I check?
High intra-group variability can obscure true compound effects. Consider the following factors:
-
Animal Handling: Ensure all animals are handled consistently and by the same experimenter if possible. Stress can significantly impact the adrenergic and dopaminergic systems, which are modulated by Pirepemat.
-
Circadian Rhythm: Conduct all behavioral tests at the same time of day to control for natural fluctuations in activity and neurotransmitter levels.
-
Environmental Conditions: Check for consistency in lighting, background noise, and temperature in the testing room.
-
Health Status: Exclude any animals showing signs of illness, as this can profoundly affect behavior.
Q7: I am not seeing a cognitive-enhancing effect of Pirepemat. What could be wrong?
If Pirepemat is not producing the expected pro-cognitive effect, a systematic review of the experimental design is necessary.
-
Dose-Response: Are you using an optimal dose? Both sub-therapeutic and excessively high doses can be ineffective. An inverted-U dose-response curve is common for cognitive enhancers. Run a dose-response study to find the optimal concentration.
-
Task Difficulty: The cognitive task may be too easy (ceiling effect) or too difficult (floor effect) for the chosen animal model. In a ceiling effect, control animals perform perfectly, leaving no room for improvement. In a floor effect, all animals perform poorly, masking any potential benefit. Adjust task parameters (e.g., retention interval in NOR) to ensure performance is between these extremes.
-
Pharmacokinetics: Is the timing between administration and testing appropriate? The peak plasma concentration of Pirepemat is around 2 hours in humans, with a half-life of 3.7-5.2 hours. Ensure your testing window aligns with the compound's peak brain exposure in your animal model.
Table 3: Reproducibility Checklist
| Category | Checkpoint | Recommendation |
|---|---|---|
| Compound | Freshly prepared? | Prepare solutions fresh daily. Confirm solubility and stability in the chosen vehicle. |
| Accurate dosing? | Calibrate all scales and pipettes. Use appropriate injection volumes for animal weight. | |
| Animals | Acclimated? | Ensure animals have at least one week of acclimation to the facility before handling. |
| Counterbalanced? | Fully counterbalance treatment groups across home cages and testing order. | |
| Environment | Consistent? | Use a dedicated, low-stimulus room for testing. Monitor and record light (lux) and sound (dB) levels. |
| Clean? | Thoroughly clean all apparatus with an appropriate solvent (e.g., 70% ethanol) between animals to remove olfactory cues. |
| Experimenter | Blinding? | The experimenter conducting the test and scoring the data should be blind to the treatment conditions. |
Section 4: Experimental Workflow Visualization
Following a standardized workflow is critical for minimizing variability and ensuring that data is collected in a systematic and reproducible manner.
References
- 1. IRLAB Therapeutics — Focused on novel Parkinson’s disease treatments - Edison Group [edisongroup.com]
- 2. Pirepemat - Wikipedia [en.wikipedia.org]
- 3. IRLAB reports topline results from a Phase IIb study of pirepemat in patients with Parkinson's disease - IRLAB [irlab.se]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Preclinical Efficacy of Pirepemat Fumarate Versus Levodopa in Parkinson's Disease Models: A Comparative Guide
A notable gap in publicly available research exists regarding the preclinical efficacy of Pirepemat fumarate in established animal models of Parkinson's disease. Extensive searches for studies evaluating this compound's effects on motor deficits in models such as the 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) rodent models have not yielded specific data for a direct comparison with Levodopa.
This guide, therefore, provides a comprehensive overview of the well-established preclinical efficacy of Levodopa, the current gold-standard treatment for Parkinson's disease, and details the known mechanisms of action for both compounds. While a direct head-to-head comparison of preclinical efficacy is not feasible due to the lack of available data for this compound, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing existing knowledge.
Levodopa: Preclinical Efficacy in Parkinson's Disease Models
Levodopa consistently demonstrates robust efficacy in alleviating motor deficits in various animal models of Parkinson's disease. The most commonly used models are the neurotoxin-induced 6-OHDA rat model and the MPTP mouse model, which both replicate the dopamine depletion characteristic of the disease.
Quantitative Data Summary
The following tables summarize key quantitative data from representative preclinical studies on Levodopa's efficacy.
Table 1: Efficacy of Levodopa in the MPTP Mouse Model
| Efficacy Endpoint | Animal Model | Levodopa Dose | Improvement vs. Control | Reference |
| Behavioral Deficits (Pole Test, Balance Beam, Rotarod) | MPTP-induced mice | 8 mg/kg/day | Significantly ameliorated behavioral deficits | [1][2] |
| Tyrosine Hydroxylase (TH) Levels in Striatum and Substantia Nigra | MPTP-induced mice | 8 mg/kg/day | Increased TH mRNA and protein levels | [1][2] |
| NLRP3 Inflammasome Activation | MPTP-induced mice | 8 mg/kg/day | Reduced levels of NLRP3, ASC, and Cleaved caspase-1 | [1] |
Table 2: Efficacy of Levodopa in the 6-OHDA Rat Model
| Efficacy Endpoint | Animal Model | Levodopa Dose | Improvement vs. Control | Reference |
| Skilled Forelimb Motor Function (Staircase Test) | 6-OHDA-induced rats | Not specified | No significant difference in motor performance between sham and 6-OHDA animals with treatment | |
| Gait Impairments (Automated Gait Analysis) | Unilateral 6-OHDA rats | 3 or 6 mg/kg | Lesion-induced impairments were not reversible with Levodopa | |
| Forelimb Akinesia (Forepaw Adjusting Step Test) | 6-OHDA-induced rats | 12 mg/kg | Alleviated akinesia | |
| Cognitive Function (Open-field, Morris Water Maze, Y-maze) | 6-OHDA-induced rats | Not specified | Nano-formulation of Levodopa appeared to restore injured striatal cells |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MPTP Mouse Model of Parkinson's Disease
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal injection (e.g., 25 mg/kg/day) to induce selective degeneration of dopaminergic neurons in the substantia nigra.
-
Drug Administration: Levodopa (e.g., 8 mg/kg/day) is administered to the mice following MPTP induction.
-
Behavioral Assessments:
-
Pole Test: Measures bradykinesia. Mice are placed head-up on top of a vertical pole, and the time to turn and descend is recorded.
-
Balance Beam Test: Assesses motor coordination and balance. Mice are required to traverse a narrow beam, and the time taken and number of foot slips are measured.
-
Rotarod Test: Evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
-
Histological and Biochemical Analysis: After the treatment period, brain tissue (striatum and substantia nigra) is collected to measure levels of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, and inflammatory markers like the NLRP3 inflammasome components using techniques such as Western blot and RT-qPCR.
6-OHDA Rat Model of Parkinson's Disease
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Parkinsonism: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the striatum to cause a progressive loss of dopaminergic neurons on one side of the brain.
-
Drug Administration: Levodopa is administered at various doses (e.g., 3, 6, or 12 mg/kg) following the 6-OHDA lesion.
-
Behavioral Assessments:
-
Staircase Test: Assesses skilled forelimb use. Rats are placed in a box with a double staircase, and the number of food pellets retrieved from different steps is counted.
-
Forepaw Adjusting Step Test: Measures forelimb akinesia. The rat is held with its forelimbs touching a surface, and the number of adjusting steps in response to a sideways movement is counted.
-
Automated Gait Analysis: Provides a detailed assessment of various spatiotemporal gait parameters.
-
-
Histological and Neurochemical Analysis: Brain tissue is analyzed for the extent of the dopaminergic lesion by measuring TH-positive cells and dopamine levels, often using high-performance liquid chromatography (HPLC).
Signaling Pathways and Mechanisms of Action
Levodopa Signaling Pathway
Levodopa is a precursor to dopamine. It is transported across the blood-brain barrier and then converted to dopamine by the enzyme DOPA decarboxylase in the brain. This newly synthesized dopamine helps to replenish the depleted dopamine stores in the striatum of Parkinson's patients, thereby alleviating motor symptoms.
Caption: Levodopa's conversion to dopamine in the brain.
This compound Signaling Pathway
Pirepemat is described as a "cortical enhancer." Its proposed mechanism involves the antagonism of serotonin 5-HT7 and alpha-2 adrenergic receptors. This action is thought to increase the levels of dopamine and norepinephrine specifically in the cerebral cortex, which may contribute to its potential effects on cognitive function and balance.
Caption: Pirepemat's mechanism via receptor antagonism.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound in a preclinical model of Parkinson's disease.
Caption: Preclinical Parkinson's disease study workflow.
Conclusion
While Levodopa remains a cornerstone in the symptomatic treatment of Parkinson's disease with well-documented preclinical efficacy in improving motor function, the preclinical profile of this compound in similar models is not publicly available. The development of Pirepemat appears to be focused on addressing non-motor symptoms such as falls and cognitive impairment, which are significant unmet needs in the management of Parkinson's disease. Future preclinical studies on Pirepemat, should they become available, would be crucial for a direct comparison of its neurobiological effects with those of Levodopa and for a more complete understanding of its therapeutic potential in the broader context of Parkinson's disease pathology. Researchers are encouraged to consult the latest publications and clinical trial data for any emerging information on the preclinical evaluation of this compound.
References
- 1. Levodopa Improves Behavioral Deficits of Mice with Parkinson's Disease Symptoms via Curbing NLRP3 Inflammasome Activation and Enhancing Tyrosine Hydroxylase Levels in the Striatum and Substantia Nigra [imrpress.com]
- 2. Levodopa Improves Behavioral Deficits of Mice with Parkinson's Disease Symptoms via Curbing NLRP3 Inflammasome Activation and Enhancing Tyrosine Hydroxylase Levels in the Striatum and Substantia Nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirepemat Fumarate vs. Placebo for Fall Reduction in Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pirepemat fumarate and a placebo in reducing fall frequency, based on available clinical trial data. Pirepemat (also known as IRL752) is an investigational oral therapy being developed for the treatment of impaired balance and falls in individuals with Parkinson's disease. The primary data source for this comparison is the Phase IIb REACT-PD clinical trial (NCT05258071).
Quantitative Data Summary
The REACT-PD study evaluated two daily doses of Pirepemat (300 mg and 600 mg) against a placebo. While full, detailed results have not yet been published in a peer-reviewed journal, top-line data and subsequent analyses have been released by the developing company, IRLAB Therapeutics.
| Treatment Group | Dosage | Primary Outcome Measure | Result | Statistical Significance (p-value) |
| This compound | 600 mg/day | Change in Fall Frequency | 42% reduction in fall rate compared to baseline.[1][2] | Not statistically significant vs. Placebo.[1][2] |
| This compound | 300 mg/day | Change in Fall Frequency | Data not reported. | Not reported. |
| This compound (Medium Plasma Exposure) | N/A | Change in Fall Frequency | 51.5% reduction in fall rate at the end of the treatment period.[3] | p < 0.05 vs. Placebo. |
| Placebo | N/A | Change in Fall Frequency | A higher than expected placebo effect was noted. Specific reduction percentage not reported. | N/A |
Note: The "Medium Plasma Exposure" group consisted of participants from both the 300 mg and 600 mg daily dose cohorts who achieved a specific range of drug concentration in their blood. The precise plasma concentration range defining this group has not been publicly disclosed. High and low exposure levels did not show a beneficial effect.
Experimental Protocols: The REACT-PD Study
The REACT-PD trial was a randomized, double-blind, placebo-controlled, multi-center Phase IIb study.
Study Population:
-
104 participants were randomized, with 90 completing the 12-week treatment period.
-
Inclusion criteria included individuals aged 55-85 with a diagnosis of idiopathic Parkinson's disease, experiencing recurrent falls.
Treatment Regimen:
-
Participants were randomized in a 1:1:1 ratio to receive either Pirepemat 300 mg/day, Pirepemat 600 mg/day, or a placebo.
-
The treatment duration was three months (12 weeks).
Data Collection and Endpoints:
-
The primary endpoint was the change in fall frequency from a four-week baseline period to the end of treatment.
-
Fall frequency was documented by patients using diaries.
-
Secondary endpoints included assessments of motor function, cognition (using the Montreal Cognitive Assessment, MoCA), balance, and overall clinical impression.
Visualizations
Experimental Workflow of the REACT-PD Study
Caption: Workflow of the Phase IIb REACT-PD clinical trial.
Proposed Signaling Pathway of Pirepemat
Pirepemat is described as a "cortical enhancer" that strengthens nerve cell signaling in the prefrontal cortex. Its mechanism of action involves the antagonism of specific serotonin and adrenergic receptors.
Caption: Proposed mechanism of action for Pirepemat.
References
- 1. IRLAB reports topline results from a Phase IIb study of pirepemat in patients with Parkinson's disease - IRLAB [irlab.se]
- 2. Pirepemat (IRL752) - IRLAB [irlab.se]
- 3. IRLAB provides additional efficacy data from the Phase IIb study of pirepemat in patients with Parkinson's disease - IRLAB [irlab.se]
Independent Validation of Pirepemat Fumarate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pirepemat fumarate's mechanism of action with alternative therapeutic strategies, supported by available experimental data. Pirepemat (also known as IRL752) is an investigational drug under development by IRLAB Therapeutics for the prevention of falls in individuals with Parkinson's disease.[1][2][3] The information presented herein is based on preclinical and clinical data published by the developing company, as independent validation of its mechanism of action is not yet extensively available in peer-reviewed literature.
Overview of Pirepemat's Proposed Mechanism of Action
Pirepemat is described as a "cortical enhancer" designed to improve signaling in the prefrontal cortex.[2][4] Its proposed mechanism of action is centered on the antagonism of two key receptors: the serotonin 5-HT7 receptor and the alpha-2 adrenergic receptor. This dual antagonism is hypothesized to lead to an increase in the extracellular levels of dopamine and norepinephrine, two crucial neurotransmitters for cognitive and motor control, primarily within the cerebral cortex.
The World Health Organization (WHO) has recognized Pirepemat with a novel International Nonproprietary Name (INN) stem, suggesting its potential as a first-in-class treatment.
Signaling Pathway of Pirepemat
Caption: Proposed mechanism of action for Pirepemat.
Comparative Analysis of Receptor Binding Affinities
A key aspect of validating a drug's mechanism of action is its affinity for its intended targets. The following table summarizes the reported in vitro binding affinities (Ki) of Pirepemat for various neurotransmitter receptors. For comparison, data for Fipamezole and Idazoxan, two alpha-2 adrenergic receptor antagonists also investigated in the context of Parkinson's disease, are included.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Pirepemat | 5-HT7 | 980 | |
| α2C-adrenergic | 3,800 | ||
| α2A-adrenergic | 6,500 | ||
| σ1 | 1,200 | ||
| Serotonin Transporter (SERT) | 2,500 | ||
| 5-HT2C | 6,600 | ||
| 5-HT2A | 8,100 | ||
| Norepinephrine Transporter (NET) | 8,100 | ||
| Fipamezole | α2A-adrenergic | 9.2 | |
| α2B-adrenergic | 17 | ||
| α2C-adrenergic | 55 | ||
| Idazoxan | α2-adrenergic | Selective antagonist (Ki not specified in search results) |
Note: Lower Ki values indicate higher binding affinity.
Preclinical Evidence: In Vivo Microdialysis
In vivo microdialysis is a crucial technique for measuring neurotransmitter levels in specific brain regions. Preclinical studies on Pirepemat have utilized this method to demonstrate its effect on dopamine and norepinephrine in the prefrontal cortex.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiments.
Preclinical studies reported that Pirepemat dose-dependently increased catecholamine levels in the cortex to 600-750% above baseline, while having a lesser effect on striatal norepinephrine (~250%) and no effect on striatal dopamine.
Behavioral Models for Efficacy Assessment
The tetrabenazine-induced hypoactivity model is a common preclinical assay to screen for compounds that can restore monoamine-dependent motor function. Tetrabenazine depletes monoamines, leading to a state of reduced motor activity.
Experimental Workflow: Tetrabenazine-Induced Hypoactivity Model
Caption: Workflow for the tetrabenazine-induced hypoactivity model.
In this model, Pirepemat was shown to reverse the hypoactivity induced by tetrabenazine, supporting its proposed mechanism of enhancing catecholaminergic neurotransmission.
Comparison with Alternative Mechanisms
While Pirepemat's dual 5-HT7 and alpha-2 antagonism is relatively novel for fall prevention in Parkinson's disease, other compounds targeting the alpha-2 adrenergic receptor have been investigated for motor symptoms in Parkinson's.
-
Fipamezole and Idazoxan (Alpha-2 Adrenergic Antagonists): These compounds have been studied for their potential to reduce L-dopa-induced dyskinesia in Parkinson's disease. The proposed mechanism is that by blocking alpha-2 autoreceptors, they increase noradrenergic transmission, which in turn modulates dopaminergic pathways. Unlike Pirepemat, their primary focus has been on dyskinesia rather than fall prevention, and they do not have a documented 5-HT7 antagonist component.
The following table compares the preclinical and clinical findings for Pirepemat and these alternatives.
| Compound | Primary Mechanism | Preclinical Findings | Clinical Application/Potential |
| Pirepemat | 5-HT7 and α2-adrenergic antagonist | Increases cortical dopamine and norepinephrine; reverses tetrabenazine-induced hypoactivity. | Investigational treatment for prevention of falls in Parkinson's disease. |
| Fipamezole | α2-adrenergic antagonist | Reduces L-dopa-induced dyskinesia in primate models of Parkinson's disease. | Investigated for L-dopa-induced dyskinesia in Parkinson's disease. |
| Idazoxan | α2-adrenergic antagonist | Reduces L-dopa-induced dyskinesia and enhances anti-parkinsonian effects of L-dopa in primate models. | Showed potential to improve L-dopa-induced dyskinesia in a pilot study with Parkinson's patients. |
Summary of Clinical Findings for Pirepemat
Pirepemat has undergone Phase I, Phase IIa, and Phase IIb clinical trials.
-
Phase I: The first-in-human study in healthy volunteers showed that Pirepemat was generally well-tolerated.
-
Phase IIa: An exploratory study in patients with advanced Parkinson's disease suggested improvements in balance and a reduced risk of falling.
-
Phase IIb (REACT-PD study): Topline results announced in March 2025 indicated that a 600 mg daily dose of Pirepemat reduced the fall rate by 42% compared to baseline; however, this effect was not statistically significant compared to placebo. Further analysis revealed a statistically significant reduction in fall rate of 51.5% in a specific medium plasma concentration range. There was also a non-significant trend towards improvement in cognitive function as measured by the Montreal Cognitive Assessment (MoCA).
Experimental Protocols
Detailed experimental protocols for the validation of Pirepemat's mechanism of action are primarily available through the publications from the developing company. Below are generalized protocols based on standard methodologies.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
Methodology:
-
Prepare cell membranes expressing the target receptor (e.g., 5-HT7 or alpha-2 adrenergic receptors).
-
Incubate the membranes with a radiolabeled ligand known to bind to the receptor.
-
Add increasing concentrations of the test compound (e.g., Pirepemat) to compete with the radioligand for binding.
-
After reaching equilibrium, separate the bound from unbound radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
-
Objective: To measure extracellular levels of neurotransmitters in a specific brain region of a living animal.
-
Methodology:
-
Surgically implant a microdialysis probe into the prefrontal cortex of an anesthetized rodent.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer the test compound (e.g., Pirepemat) and continue collecting dialysate samples at regular intervals.
-
Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Express the results as a percentage change from baseline levels.
-
Conclusion
The available evidence, primarily from the developing company, supports the proposed mechanism of action for this compound as a dual 5-HT7 and alpha-2 adrenergic receptor antagonist that enhances cortical catecholamine levels. Preclinical behavioral and neurochemical data are consistent with this mechanism. Clinical trials have provided mixed results regarding its efficacy in reducing falls in Parkinson's disease, with a potential therapeutic window at specific plasma concentrations.
For a comprehensive and independent validation, further studies from independent research groups are necessary. A comparison with other alpha-2 adrenergic antagonists, such as Fipamezole and Idazoxan, highlights the novelty of Pirepemat's dual mechanism, although these alternatives have been primarily investigated for different symptoms of Parkinson's disease. Researchers and drug development professionals should consider the current body of evidence while anticipating future independent research to fully elucidate and validate the therapeutic potential of Pirepemat's unique mechanism of action.
References
- 1. IRLAB reports topline results from a Phase IIb study of pirepemat in patients with Parkinson's disease - IRLAB [irlab.se]
- 2. Pirepemat (IRL752) - IRLAB [irlab.se]
- 3. IRLAB granted additional patent for its drug candidate pirepemat expanding the patent protection in the US - IRLAB [irlab.se]
- 4. IRLAB Therapeutics — Focused on novel Parkinson’s disease treatments - Edison Group [edisongroup.com]
Reproducibility of Published Findings on Pirepemat Fumarate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the available data on Pirepemat fumarate, an investigational treatment for reducing falls in Parkinson's disease. The information is based on publicly accessible preclinical and clinical trial results. Due to the limited availability of full-text peer-reviewed publications for some key studies, this guide relies on data from clinical trial registries, press releases, and published abstracts. The objective is to present the current evidence to aid in the critical evaluation and potential reproduction of the findings.
Mechanism of Action
Pirepemat (also known as IRL752) is a cortical enhancer designed to improve neuronal signaling in the prefrontal cortex. Its proposed mechanism involves the antagonism of serotonin 5-HT7 and α2-adrenergic receptors. This dual antagonism is believed to lead to an increase in the levels of dopamine and noradrenaline, key neurotransmitters for cognitive and motor control.
Preclinical and Phase I Data
Initial preclinical studies suggested that Pirepemat has a cortical-preferring catecholamine-promoting profile. A first-in-human Phase I study in healthy male volunteers established its safety, tolerability, and pharmacokinetic profile.
Table 1: Summary of Phase I Pharmacokinetic Data for Pirepemat
| Parameter | Value | Source |
| Absorption | Rapid, with a median Tmax of 2.0 hours | [1] |
| Half-life | Mean terminal half-life between 3.7 and 5.2 hours | [1] |
| Dose Proportionality | Linear relationship over the dose range studied | [1] |
| Metabolism | Combination of renal excretion and metabolic transformation involving CYP2A6, CYP2B6, and CYP2D6 | [2] |
| Food Effect | No obvious impact on pharmacokinetics | [1] |
Clinical Efficacy in Parkinson's Disease
Pirepemat has been evaluated in Phase II clinical trials for its efficacy in reducing the frequency of falls in patients with Parkinson's disease.
Phase IIa Study
An exploratory Phase IIa study was completed in 32 patients with advanced Parkinson's disease and cognitive impairment. While the primary endpoint was safety and tolerability, the study reported compelling treatment effects, including improved balance and a reduced risk of falling.
Phase IIb Study (REACT-PD)
The REACT-PD trial (NCT05258071) was a randomized, double-blind, placebo-controlled study that enrolled 104 patients with Parkinson's disease. The primary endpoint was the change in fall frequency.
| Outcome | Result | Statistical Significance | Source |
| Overall Fall Rate Reduction (600 mg daily) | 42% reduction compared to baseline | Not statistically significant vs. placebo | |
| Fall Rate Reduction (Medium Plasma Concentration) | 51.5% reduction after three months | p < 0.05 vs. placebo | |
| Patient Completion Rate | 87% of enrolled patients completed the study | N/A |
Experimental Protocols
REACT-PD (Phase IIb) Trial Design
The REACT-PD study was a multicenter, randomized, double-blind, placebo-controlled trial. Key aspects of the protocol included:
-
Participants: 104 individuals with Parkinson's disease.
-
Intervention: Two different doses of Pirepemat or a placebo.
-
Duration: Three months of treatment.
-
Primary Outcome: The main goal was to compare the rate of falls during the treatment period to the rate of falls in the month before the study began.
Comparison with Alternatives
Currently, there are no approved medications specifically for the prevention of falls in Parkinson's disease. Management strategies often involve physical therapy and medication adjustments. Cholinesterase inhibitors, while primarily used for cognitive symptoms, have been investigated for their potential to reduce falls.
Table 3: Comparison of Pirepemat with Cholinesterase Inhibitors for Fall Prevention in Parkinson's Disease
| Feature | Pirepemat | Cholinesterase Inhibitors |
| Mechanism of Action | 5-HT7 and α2-adrenergic receptor antagonist; increases dopamine and noradrenaline. | Inhibit the breakdown of acetylcholine. |
| Reported Efficacy | 51.5% reduction in fall rate in a specific patient subgroup (p < 0.05). | A meta-analysis showed a trend towards a beneficial effect on fall reduction, but it was not statistically significant. |
| Regulatory Status | Investigational. | Approved for dementia in Parkinson's disease. |
| Key Clinical Trial | REACT-PD (Phase IIb). | Various studies, with mixed results on fall prevention. |
Reproducibility and Future Directions
The reproducibility of the findings on this compound, particularly the significant reduction in falls observed in a specific plasma concentration range, will depend on the successful design and execution of a Phase III clinical trial. The mixed results of the Phase IIb study highlight the importance of identifying the optimal therapeutic window for Pirepemat.
Future research should focus on:
-
Dose Optimization: Further investigation is needed to confirm the optimal dosing strategy that maintains plasma concentrations within the therapeutic window identified in the REACT-PD trial.
-
Patient Stratification: Identifying patient characteristics that predict a positive response to Pirepemat could enhance its clinical utility.
-
Head-to-Head Comparisons: Future trials could include direct comparisons with other potential fall-prevention strategies in Parkinson's disease.
References
Safety Operating Guide
Proper Disposal of Pirepemat Fumarate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the proper disposal procedures for Pirepemat fumarate, a research-grade pharmaceutical compound. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. As a compound under investigation, this compound lacks extensive public safety data; therefore, it must be handled as a potentially hazardous substance.
I. Core Principles of this compound Waste Management
The disposal of this compound must align with federal, state, and local regulations governing chemical and pharmaceutical waste. The primary principle is to prevent its release into the environment. Research laboratories generate various forms of pharmaceutical waste, including expired or unused compounds, contaminated materials, and chemicals used in analysis[1]. All such waste associated with this compound must be managed through a designated hazardous waste program[2][3].
Key Takeaway: Never dispose of this compound or its contaminated materials in the regular trash or down the drain[2][4].
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure should be incorporated into your laboratory's standard operating procedures (SOPs).
1. Waste Identification and Segregation:
-
Solid Waste: Collect all solid forms of this compound, including unused or expired powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any other solid materials that have come into contact with the compound.
-
Liquid Waste: Solutions containing this compound should be collected as hazardous liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
2. Waste Containment:
-
Use only approved, compatible, and clearly labeled hazardous waste containers.
-
Ensure containers are kept securely closed except when adding waste.
-
Do not overfill containers; leave adequate headspace for expansion.
3. Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.
-
Indicate the accumulation start date on the label.
4. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent reactions.
5. Disposal Request:
-
Once a waste container is full or has been in accumulation for the maximum allowable time (typically up to one year for partially filled containers), contact your institution's EHS office to schedule a waste pickup.
-
Provide all necessary documentation as required by your EHS department.
III. Decontamination of Laboratory Equipment
For reusable laboratory equipment that has come into contact with this compound, a thorough decontamination process is necessary.
-
Triple Rinsing: A common and effective method for decontaminating empty containers is triple rinsing. The rinsate from this process must be collected and disposed of as hazardous waste.
-
Solvent Selection: The choice of solvent for rinsing should be based on the solubility of this compound. Consult the compound's technical data sheet for solubility information.
-
Verification: If possible, analytical methods should be used to verify the effectiveness of the decontamination process before the equipment is returned to general use.
IV. Spill Management
In the event of a this compound spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup procedures. If an SDS is not available, treat the compound as highly potent.
-
Use Spill Kit: Utilize a chemical spill kit containing appropriate absorbent materials and PPE.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills, use an absorbent material to soak up the spill.
-
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
V. Data Presentation
| Waste Stream | Containment | Disposal Method | Key Considerations |
| Solid this compound | Labeled, sealed, compatible container | Hazardous waste incineration (preferred) | Avoid generating dust. |
| Liquid Solutions | Labeled, sealed, compatible container | Hazardous waste collection for chemical treatment or incineration. | Do not mix with incompatible waste streams. |
| Contaminated Labware | Labeled, sealed, compatible container | Hazardous waste disposal. | Triple rinse where applicable; collect rinsate as hazardous waste. |
| Contaminated PPE | Labeled, sealed plastic bag or container | Hazardous waste disposal. | Segregate from non-hazardous lab waste. |
VI. Experimental Protocols
As this compound is a research compound, specific experimental protocols for its disposal (e.g., chemical neutralization) are not publicly available. The standard and recommended protocol is collection and disposal via a licensed hazardous waste management company, which will typically use high-temperature incineration.
VII. Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process for this compound.
Caption: Workflow for this compound Waste Disposal.
Caption: Decision Pathway for Spill Response.
Disclaimer: This document provides general guidance. Always consult your institution's specific policies and your Environmental Health and Safety (EHS) office for definitive procedures. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates treating it with a high degree of caution as a compound with unknown toxicity and environmental impact.
References
Safe Handling of Pirepemat Fumarate: A Guide to Personal Protective Equipment
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for Pirepemat fumarate is not publicly available. The following guidelines are therefore based on established best practices for handling potent Active Pharmaceutical Ingredients (APIs) and investigational new drugs where the full toxicological profile is unknown. A conservative approach to safety is strongly recommended. All handling activities should be preceded by a compound-specific risk assessment.
This compound is an investigational drug under development for Parkinson's disease.[1][2] While clinical studies have provided some information on its effects in humans at therapeutic doses, comprehensive toxicological data for the pure substance, which is crucial for defining precise handling procedures, is not readily accessible. In such cases, it is prudent to handle the compound as a potentially potent substance. The primary goal is to minimize any potential exposure to researchers and scientists.
Core Principles for Handling Potentially Potent APIs:
Safe handling of potent APIs relies on a multi-layered approach, with engineering controls serving as the primary barrier against exposure. Personal Protective Equipment (PPE) is a critical secondary measure to protect personnel.
-
Engineering Controls: These are the first line of defense and include the use of fume hoods, glove boxes, or other containment solutions.[3] These systems are designed to physically separate the handler from the potent compound.
-
Administrative Controls: These include the development of Standard Operating Procedures (SOPs), comprehensive training for all personnel handling the substance, and clear documentation of all procedures.[3]
-
Personal Protective Equipment (PPE): This is the final barrier between the individual and the hazardous substance. The selection of appropriate PPE is crucial to prevent inhalation, ingestion, or skin contact.
Recommended Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended PPE for handling this compound in a research or laboratory setting. These recommendations are based on a conservative approach, assuming the compound is potent.
| Activity | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing and Aliquoting (Dry Powder) | Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter or a full-face respirator with P100/FFP3 cartridges. | Double-gloving with nitrile gloves. The outer glove should be changed frequently. | Chemical splash goggles and a face shield. | Disposable coveralls with elastic cuffs (e.g., Tyvek®). |
| Solution Preparation | Half-mask respirator with P100/FFP3 cartridges or a PAPR, depending on the potential for aerosolization. | Double-gloving with nitrile gloves. | Chemical splash goggles. | Disposable lab coat or coveralls. |
| In-vitro/In-vivo Administration | Determined by risk assessment, but a half-mask respirator with appropriate cartridges is a prudent minimum. | Nitrile gloves. | Safety glasses with side shields or chemical splash goggles. | Lab coat. |
| Waste Disposal | Half-mask respirator with P100/FFP3 cartridges. | Double-gloving with nitrile gloves. | Chemical splash goggles. | Disposable lab coat or coveralls. |
Experimental Protocols: PPE Selection Workflow
The selection of appropriate PPE is a critical step that should be performed before any handling of this compound. The following workflow provides a systematic approach to this process.
Caption: PPE Selection Workflow for Handling this compound.
Disposal Plan
All disposable PPE and other materials contaminated with this compound should be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste (gloves, coveralls, wipes, etc.) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of them down the drain.
-
Disposal: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal service, in accordance with local, state, and federal regulations.
By adhering to these stringent safety protocols, researchers and scientists can minimize their risk of exposure and ensure a safe laboratory environment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
